Antalarmin
Description
Properties
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5/h13-14H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPROWGEHNVJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166241 | |
| Record name | Antalarmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157284-96-3 | |
| Record name | Antalarmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157284-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antalarmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157284963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antalarmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antalarmin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3DNT7X7YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Antalarmin: A Technical Guide for CRF1 Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin (N-butyl-N-ethyl-[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amine) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor plays a crucial role in the physiological and behavioral responses to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[2][3] this compound, by blocking the action of CRF at the CRF1 receptor, offers a valuable pharmacological tool for investigating the role of this receptor in both normal physiology and pathological states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in preclinical studies, and a visualization of the associated signaling pathways.
Mechanism of Action
This compound is a non-peptide small molecule that functions as a competitive antagonist at the CRF1 receptor.[4] It binds to an allosteric site within the transmembrane domain of the receptor, distinct from the binding site of endogenous peptide ligands like CRF and urocortin.[5] This binding prevents the conformational change in the receptor that is necessary for G-protein coupling and subsequent activation of intracellular signaling cascades. The primary consequence of CRF1 receptor antagonism by this compound is the attenuation of CRF-mediated signaling, leading to a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and consequently, a decrease in the synthesis and release of glucocorticoids (e.g., corticosterone in rodents, cortisol in primates) from the adrenal glands.
Core Data Presentation
Table 1: In Vitro Binding Affinity of this compound for the CRF1 Receptor
| Species | Tissue/Cell Line | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Rat | Frontal Cortex | Binding Assay | [125I]Sauvagine | 1.0 | - | |
| Human | Recombinant (HEK293) | Binding Assay | [125I]Sauvagine | 9.7 | - | |
| Human | Recombinant | Binding Assay | [125I]Sauvagine | - | 3 |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route of Administration | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) | Cmax | Reference |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 5 | - | - | - | |
| Rat (Sprague-Dawley) | Oral (p.o.) | 10 | 7.6 | - | - | |
| Rhesus Macaque | Oral (p.o.) | 20 | 19.3 | 7.82 | 76 ng/mL (plasma) |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Species | Dose (mg/kg) and Route | Effect | Reference |
| Stress-Induced ACTH Release | Rat | 20 (i.p.) | Inhibition of swim-induced ACTH increase | |
| Conditioned Fear | Rat | 20 (i.p.) | Reduced conditioned freezing behavior | |
| Forced Swim Test | Rat | 3-30 (p.o.) | Significantly reduced immobility | |
| Social Stress | Rhesus Macaque | 20 (p.o.) | Attenuated anxiety-like behaviors and HPA axis response | |
| Ethanol Self-Administration | Rat | 20 (i.p.) | Reduced ethanol self-administration in dependent rats |
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Cascade
The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins to initiate diverse intracellular signaling cascades. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also supports CRF1 receptor coupling to Gq, which activates Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. Furthermore, CRF1 receptor signaling can also proceed through Gi, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.
Caption: CRF1 Receptor Signaling Pathways.
General Experimental Workflow for this compound Studies
The investigation of this compound's effects typically follows a multi-stage process, beginning with in vitro characterization and progressing to in vivo behavioral and physiological assessments. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.
Caption: A typical experimental workflow for this compound studies.
Experimental Protocols
CRF1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CRF1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells expressing CRF1 receptors or from specific brain regions (e.g., rat frontal cortex).
-
Radioligand: [125I]Sauvagine or other suitable CRF1 receptor radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound Stock Solution: Dissolved in 100% DMSO.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor agonist (e.g., 1 µM CRF).
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add binding buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Add binding buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rat Forced Swim Test
The forced swim test is a widely used behavioral model to assess antidepressant-like activity.
Materials:
-
Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
This compound solution: Prepared for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Video recording equipment.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1):
-
Place each rat individually into the water-filled cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session promotes the development of immobility in the subsequent test session.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle to the rats at a predetermined time before the test session (e.g., 60 minutes for i.p. injection).
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place each rat back into the swim cylinder for a 5-minute test session.
-
Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.
-
Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Other behaviors such as swimming and climbing can also be scored.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility in the this compound group is indicative of an antidepressant-like effect.
-
Auditory Cue- and Context-Conditioned Fear in Rats
This paradigm assesses the effect of this compound on the acquisition and expression of learned fear.
Materials:
-
Conditioning Chamber: A chamber equipped with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera. The context can be altered by changing the lighting, flooring, and odor.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
This compound solution.
-
Shock generator.
-
Sound generator.
-
Software for controlling stimuli and recording behavior.
Procedure:
-
Habituation (Day 1):
-
Place each rat in the conditioning chamber and allow it to explore for 5-10 minutes without any stimuli.
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle before the conditioning session to test its effect on fear acquisition.
-
Place the rat in the conditioning chamber. After a 2-3 minute baseline period, present an auditory cue (e.g., an 80 dB tone for 30 seconds).
-
In the last 2 seconds of the tone, deliver a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the tone-shock pairing 3-5 times with an inter-trial interval of 1-2 minutes.
-
Remove the rat from the chamber 1 minute after the last pairing.
-
-
Contextual Fear Testing (Day 3):
-
To test the effect on the expression of contextual fear, administer this compound or vehicle before this session.
-
Place the rat back into the same conditioning chamber for 5 minutes without presenting any tones or shocks.
-
Record the duration of freezing behavior. Freezing is defined as the complete absence of movement except for respiration.
-
-
Cued Fear Testing (Day 4):
-
To test the effect on the expression of cued fear, administer this compound or vehicle before this session.
-
Place the rat in a novel context (different lighting, flooring, and odor).
-
After a 2-3 minute baseline period, present the auditory cue for 3 minutes continuously or in several 30-second blocks.
-
Record the duration of freezing behavior during the cue presentation.
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing for each test session.
-
Compare freezing behavior between the this compound and vehicle groups for contextual and cued fear using appropriate statistical analyses.
-
Measurement of Plasma ACTH and Corticosterone
This protocol describes the quantification of stress hormones in plasma samples collected from rats, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Blood Collection Tubes: Containing EDTA as an anticoagulant.
-
Centrifuge.
-
Commercially available ELISA kits for rat ACTH and corticosterone.
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Sample Collection:
-
Collect blood samples from the rats at appropriate time points (e.g., after a stressor or drug administration) via tail-nick, saphenous vein, or terminal cardiac puncture.
-
Immediately place the blood into EDTA-containing tubes and keep on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
ELISA Procedure (General Steps, follow kit-specific instructions):
-
Preparation: Bring all reagents, standards, and samples to room temperature. Prepare wash buffers and standard dilutions as per the kit protocol.
-
Standard Curve: Pipette the prepared standards into the appropriate wells of the antibody-coated microplate.
-
Samples: Pipette the plasma samples (and controls) into their designated wells. Samples may require dilution with the assay buffer.
-
Incubation: Add the enzyme-conjugated secondary antibody or other detection reagents as specified in the protocol. Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature).
-
Washing: After incubation, wash the plate several times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Reading: Immediately read the absorbance of each well at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of ACTH or corticosterone in the unknown samples.
-
Perform statistical analysis to compare hormone levels between different treatment groups.
-
Conclusion
This compound is an indispensable tool for elucidating the role of the CRF1 receptor in health and disease. Its high selectivity and demonstrated efficacy in a range of preclinical models make it a cornerstone for studies in neuroendocrinology, pharmacology, and neuroscience. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing robust experiments to further our understanding of the CRF system and to explore the therapeutic potential of CRF1 receptor antagonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of antalarmin, a selective, non-peptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist, as a critical tool in the preclinical investigation of stress-related disorders. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and provides visual representations of its role in signaling pathways and experimental designs.
Introduction: The Role of CRH and the Therapeutic Potential of this compound
Corticotropin-releasing hormone (CRH) is a 41-amino acid peptide that plays a central role in orchestrating the endocrine, autonomic, and behavioral responses to stress.[1] Released from the hypothalamus, CRH stimulates the anterior pituitary to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to secrete glucocorticoids, such as cortisol.[2][3] Chronic hyperactivity of the CRH system is implicated in the pathophysiology of numerous stress-related conditions, including anxiety, depression, post-traumatic stress disorder (PTSD), and substance use disorders.[1][2]
This compound (also known as CP-154,526) is a pyrrolopyrimidine compound that acts as a selective antagonist of the CRH type 1 receptor (CRF1). Its ability to cross the blood-brain barrier and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis has made it an invaluable tool for dissecting the role of the CRH system in stress and for evaluating the therapeutic potential of CRF1 receptor antagonism.
Mechanism of Action
This compound exerts its effects by competitively binding to the CRF1 receptor, thereby preventing the binding of endogenous CRH. This action blocks the downstream signaling cascade that leads to the release of ACTH from the pituitary and subsequent glucocorticoid secretion from the adrenal glands. By antagonizing central CRH signaling, this compound can effectively reduce the physiological and behavioral responses to stressful stimuli.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound, providing a comparative overview of its pharmacokinetic properties and its effects on endocrine and behavioral measures.
Table 1: Pharmacokinetic Properties of this compound and its Analogues
| Species | Compound | Dose & Route | Bioavailability | Elimination Half-life | Volume of Distribution (Vd) | Total Clearance (CLt) | Brain:Plasma Ratio |
| Rhesus Macaques | This compound | 20 mg/kg, p.o. | 19.3% | 7.82 h | - | 4.46 L/h/kg | - |
| Male Sprague-Dawley Rats | CP-154,526 | 5 mg/kg, i.v. | - | 1.5 h | 6.7 L/kg | 82 ml/min/kg | - |
| Male Wistar Rats | CP-154,526 | 5 mg/kg, p.o. | 27% | - | 105 L/kg | 36 ml/min/kg | 2.5 (at 8h) |
Data compiled from multiple sources.
Table 2: Effects of this compound on Endocrine Responses to Stress
| Species | Stressor | This compound Dose & Route | Effect on ACTH | Effect on Cortisol/Corticosterone |
| Rhesus Macaques | Social Stress (Intruder) | 20 mg/kg, p.o. | Significant reduction (from 67.5 to 45.5 pg/ml) | Significant reduction (from 44.95 to 35.23 µg/dl) |
| Rats | Inescapable Shock (IS) | 20 mg/kg, i.p. | No effect on IS-induced increase | No effect on IS-induced increase |
| Rats | 2 Footshocks | 20 mg/kg, i.p. | Blocked the ACTH response | - |
| Rats | CRH Injection (i.v.) | - | Inhibited increase in plasma ACTH | - |
| Rat Anterior Pituitary Cells (in vitro) | - | - | Inhibited ACTH release | - |
| Human Adrenal Cells (in vitro) | - | - | - | Inhibited cortisol synthesis and release |
Data compiled from multiple sources.
Table 3: Effects of this compound on Behavioral Responses to Stress
| Species | Behavioral Model | This compound Dose & Route | Key Behavioral Outcome |
| Rhesus Macaques | Social Stress (Intruder) | 20 mg/kg, p.o. | Significantly diminished anxiety behaviors; Increased exploratory and sexual behaviors |
| Rats | Conditioned Fear | 20 mg/kg, i.p. | Reduced conditioned freezing behavior |
| Rats | Behavioral Despair (Forced Swim Test) | 3-30 mg/kg, p.o. | Significantly reduced immobility |
| Rats | Elevated Plus Maze | - | Blocked anxiogenic-like effect of CRF |
| Rats | Novel Open Field | - | Decreased spontaneous defensive withdrawal |
| Fawn-Hooded Rats | Volitional Ethanol Consumption | - | Reduced ethanol consumption |
| Female Monkeys | Choice Dietary Environment | - | Reduced daily caloric intake in subordinate females |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and typical experimental workflows are provided below using the DOT language for Graphviz.
Hypothalamic-Pituitary-Adrenal (HPA) Axis and the Action of this compound
Caption: The HPA axis stress response and the inhibitory action of this compound on the CRF1 receptor.
Experimental Workflow: Preclinical Evaluation of this compound in a Rodent Model of Conditioned Fear
Caption: A typical experimental workflow for assessing this compound's effect on conditioned fear in rodents.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replication and further investigation.
Rodent Model of Conditioned Fear
-
Objective: To assess the effect of this compound on the acquisition and expression of conditioned fear.
-
Animals: Male Sprague-Dawley rats are commonly used. Animals should be housed individually and allowed to acclimate to the facility for at least one week prior to experimentation.
-
Procedure:
-
Habituation: Handle rats for several days leading up to the experiment to reduce handling stress.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle 120 minutes prior to the conditioning phase.
-
Conditioning: Place the rat in a conditioning chamber. After a habituation period, present a neutral stimulus (e.g., an auditory tone) followed by a mild aversive stimulus (e.g., a footshock). Repeat this pairing for a set number of trials.
-
Testing: 24 hours after conditioning, place the rat back into the same context (for contextual fear) or a novel context and present the auditory tone (for cued fear).
-
Data Collection: Videotape the session and score the amount of time the animal spends "freezing" (a species-typical fear response characterized by the absence of all movement except for respiration).
-
Hormonal Analysis: Blood samples can be collected at various time points to measure plasma ACTH and corticosterone levels.
-
Non-Human Primate Model of Social Stress
-
Objective: To evaluate the effects of this compound on the behavioral, neuroendocrine, and autonomic responses to social stress.
-
Animals: Adult male rhesus macaques are used in these studies.
-
Procedure:
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, orally in a flavored tablet) or a placebo in a double-blind fashion after an overnight fast.
-
Social Stressor: 90 minutes after drug administration, expose the monkey to an intense social stressor, such as placing two unfamiliar males in adjacent cages separated by a transparent Plexiglas screen for 30 minutes.
-
Behavioral Observation: Record and score a repertoire of behaviors associated with anxiety and fear (e.g., body tremors, grimacing, teeth gnashing, urination, defecation) as well as exploratory and sexual behaviors.
-
Biological Sampling: Immediately following the stressor, anesthetize the animals and collect femoral venous blood for measurements of ACTH, cortisol, norepinephrine, and epinephrine. Cerebrospinal fluid (CSF) can also be collected via cisternal puncture to measure CRH levels.
-
Conclusion and Future Directions
This compound has proven to be an indispensable pharmacological tool for elucidating the role of the CRF1 receptor in the pathophysiology of stress-related disorders. Preclinical studies consistently demonstrate its efficacy in attenuating the behavioral and endocrine sequelae of stress in a variety of animal models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to design and execute further investigations into the therapeutic potential of CRF1 receptor antagonism. Future research should continue to explore the long-term effects of CRF1 receptor blockade on neuroplasticity and the potential for these compounds to be used as preventative or therapeutic agents in human populations at risk for or suffering from stress-related psychiatric illnesses.
References
The Impact of Antalarmin on Glucocorticoid Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antalarmin, a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1), has been extensively investigated for its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis and, consequently, glucocorticoid release. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action, and its quantifiable effects on adrenocorticotropic hormone (ACTH) and glucocorticoid secretion. Detailed experimental protocols from key preclinical studies are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the scientific principles and methodologies.
Introduction
Corticotropin-releasing hormone (CRH) is the principal neuroregulator of the HPA axis, initiating a cascade of hormonal events in response to stress.[1] The binding of CRH to its primary receptor, CRF1, in the anterior pituitary gland stimulates the synthesis and release of ACTH.[2] ACTH, in turn, acts on the adrenal cortex to stimulate the production and secretion of glucocorticoids, such as cortisol in primates and corticosterone in rodents.[3] Chronic hyperactivity of the HPA axis and excessive glucocorticoid release are implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and metabolic syndromes.[4][5]
This compound (chemical name: N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine) is a small molecule CRF1 receptor antagonist that readily crosses the blood-brain barrier. Its ability to competitively block the action of CRH at the CRF1 receptor makes it a valuable tool for investigating the role of the CRH system in stress and a potential therapeutic agent for stress-related pathologies. This guide delves into the technical details of this compound's effect on glucocorticoid release, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Mechanism of Action: Inhibition of the HPA Axis
This compound exerts its primary effect by competitively binding to CRF1 receptors located on the corticotrophs of the anterior pituitary gland. This antagonistic action prevents the binding of endogenous CRH, thereby inhibiting the downstream signaling cascade that leads to ACTH synthesis and release. The reduction in circulating ACTH levels subsequently leads to a decrease in the stimulation of the adrenal cortex and a consequent suppression of glucocorticoid (cortisol or corticosterone) secretion.
The following diagram illustrates the signaling pathway of the HPA axis and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The effects of CRF antagonists, this compound, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aor.ca [aor.ca]
The Pharmacokinetics of Antalarmin in Rodent Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetics of Antalarmin, a selective corticotropin-releasing hormone 1 (CRF1) receptor antagonist, in various rodent models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its close structural analog, CP-154,526, in different rodent species. These data have been compiled from multiple studies to facilitate a comparative analysis.
Table 1: Pharmacokinetic Parameters of this compound and its Analog (CP-154,526) in Rats
| Parameter | Drug | Strain | Dose & Route | Value | Reference |
| Oral Bioavailability (F) | This compound | Rat | 100 mg/mL (in 20% cremophor EL) | 5-fold higher than suspension | [1] |
| This compound | Rat | 100 mg/mL (in lipid-based formulation) | 12-fold higher than suspension | [1] | |
| CP-154,526 | Sprague-Dawley | 10 mg/kg p.o. | 37% | [2] | |
| CP-154,526 | Wistar | 5 mg/kg p.o. | 27% | [2] | |
| Maximum Concentration (Cmax) | CP-154,526 | Sprague-Dawley | 10 mg/kg p.o. | 367 ng/mL | [2] |
| Time to Cmax (Tmax) | CP-154,526 | Sprague-Dawley | 10 mg/kg p.o. | 0.5 - 1 hour | |
| Volume of Distribution (Vd) | CP-154,526 | Sprague-Dawley | 5 mg/kg i.v. | 6.7 L/kg | |
| CP-154,526 | Wistar | 5 mg/kg p.o. | 105 L/kg | ||
| Plasma Clearance (CL) | CP-154,526 | Sprague-Dawley | 5 mg/kg i.v. | 82 mL/min/kg | |
| CP-154,526 | Wistar | 5 mg/kg p.o. | 36 mL/min/kg | ||
| Elimination Half-life (t½) | CP-154,526 | Sprague-Dawley | 5 mg/kg i.v. | 1.5 hours | |
| Brain:Plasma Ratio | CP-154,526 | Wistar | 5 mg/kg p.o. | 2.5 (at 8 hours) |
Table 2: Plasma Concentrations of this compound in Mice
| Strain | Administration Method | Dose | Time Point | Plasma Concentration | Reference |
| Tg2576 | Intraperitoneal (i.p.) Injection | 20 mg/kg | 30 minutes post-injection | 580 ± 117.22 ng/mL | |
| Tg2576 | Intraperitoneal (i.p.) Injection | 20 mg/kg | 12 hours post-injection | 40.33 ± 4.50 ng/mL | |
| Tg2576 | In Drinking Water | 20 mg/kg/day (chronic) | End of 6 months | 34.267 ± 8.63 ng/mL |
Experimental Protocols
This section details the methodologies for key experiments related to the pharmacokinetic profiling of this compound in rodent models.
Animal Models and Husbandry
-
Species/Strains: Sprague-Dawley rats, Wistar rats, BALB/c mice, and Tg2576 mice have been utilized in pharmacokinetic and pharmacodynamic studies of this compound.
-
Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting before oral administration).
Drug Formulation and Administration
-
Formulation for Oral Administration (p.o.): this compound has been formulated as a suspension in sterile water with 20% Tween-80 for administration to mice. For rats, formulations have included aqueous solutions with co-solvents (10% ethanol + 40% propylene glycol), surfactants (20% cremophor EL), complexing agents (20% sulfobutylether-beta-cyclodextrin) at pH 1, and a lipid-based formulation (20% oleic acid, 40% cremophor EL, 40% Labrasol).
-
Formulation for Intraperitoneal Administration (i.p.): For intraperitoneal injections in rats, this compound has been dissolved in a 1:1:9 solution of ethanol, emulphor (oil), and sterile water. Another study in rats used a sterile, lipid-soluble fat emulsion (Liposyn II). In mice, it has been suspended in warm water with 20% Tween-80.
-
Formulation for Intravenous Administration (i.v.): For intravenous administration in non-rodent primate models, which can be adapted for rodents, this compound was dissolved in a vehicle of ethanol, cremophor, and water (5:5:90, vol/vol/vol).
-
Administration Techniques:
-
Oral Gavage: A specified volume of the drug formulation is administered directly into the stomach using a gavage needle.
-
Intraperitoneal Injection: The injection is typically given into the lower right quadrant of the abdomen to avoid internal organs.
-
Intravenous Injection: The drug is administered via a cannulated vein, often the tail vein in mice or rats.
-
Sample Collection
-
Blood Sampling:
-
Serial Sampling: For detailed pharmacokinetic profiling, serial blood samples are collected at multiple time points post-administration. This can be achieved via cannulation of a major blood vessel (e.g., jugular vein) or from sites like the tail vein or saphenous vein.
-
Terminal Sampling: In some study designs, a single blood sample is collected via cardiac puncture at a specific time point, which is a terminal procedure.
-
Plasma Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
-
Brain Tissue Harvesting:
-
Following the final blood collection, animals are euthanized.
-
The brain is rapidly excised, rinsed with cold saline, blotted dry, and can be dissected into specific regions if required.
-
The tissue is then immediately frozen, typically in liquid nitrogen, and stored at -80°C.
-
Bioanalytical Method: LC-MS/MS for this compound Quantification
-
Sample Preparation (Plasma):
-
Aliquots of plasma samples are mixed with an internal standard.
-
Proteins are precipitated by adding a solvent like acetonitrile or methanol.
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
-
-
Sample Preparation (Brain Tissue):
-
Brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. A common ratio is 1:4 or 1:5 (w:v) of tissue to buffer.
-
An aliquot of the brain homogenate is then processed similarly to the plasma samples, involving protein precipitation, centrifugation, and reconstitution.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatography (LC): Reversed-phase chromatography is commonly used, with a C8 or C18 column to separate this compound from endogenous matrix components.
-
Mass Spectrometry (MS/MS): A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Visualizations
Signaling Pathways
The primary mechanism of action of this compound is the antagonism of the CRF1 receptor. The binding of CRF to this G-protein coupled receptor can initiate several downstream signaling cascades.
References
The Discovery and Development of Antalarmin: A CRH1 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Antalarmin (N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRH1).[1] This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development interested in the pharmacology of CRH1 antagonists. The guide includes a summary of its chemical synthesis, in-depth descriptions of key experimental protocols for its evaluation, a compilation of its quantitative pharmacological data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of CRH and the Therapeutic Potential of CRH1 Antagonism
Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[1] In response to stress, CRH is released from the hypothalamus and binds to CRH receptors in the anterior pituitary gland, triggering the secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol, a glucocorticoid hormone that mediates many of the physiological responses to stress.
Chronic hyperactivity of the HPA axis and elevated CRH levels are implicated in the pathophysiology of a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, antagonism of the CRH1 receptor, the primary receptor subtype mediating the effects of CRH in the brain and pituitary, has emerged as a promising therapeutic strategy for these conditions.
This compound was developed as a potent, selective, and orally bioavailable small molecule antagonist of the CRH1 receptor. It is a close structural analog of the first non-peptide CRH1 antagonist, CP-154,526, and was found to be easier to synthesize.[1] Extensive preclinical studies have demonstrated its efficacy in blocking the endocrine, behavioral, and autonomic responses to stress in various animal models.
Chemical Synthesis
The synthesis of this compound is a modification of the procedure developed for its analog, CP-154,526. The key starting material is 2,4,6-trimethylaniline. The general synthetic scheme involves a multi-step process to construct the pyrrolo[3,2-e]pyrimidine core, followed by the introduction of the N-butyl-N-ethylamino side chain.
A general procedure for the synthesis of the pyrrolopyrimidine core, starting from 2,4,6-trimethylaniline, involves the following key steps:
-
Nitration of Mesitylene: Mesitylene (1,3,5-trimethylbenzene) is mononitrated using a mixture of sulfuric and nitric acid under controlled temperature to yield 2,4,6-trimethylnitrobenzene.
-
Reduction to Aniline: The nitro group is then reduced to an amine, for example, using iron powder in the presence of hydrochloric acid, to produce 2,4,6-trimethylaniline.
-
Construction of the Pyrrolopyrimidine Ring System: The substituted aniline is then taken through a series of reactions to build the fused heterocyclic ring system. This typically involves condensation and cyclization reactions.
-
Functionalization: The final step involves the nucleophilic substitution of a leaving group on the pyrimidine ring with N-butyl-N-ethylamine to yield this compound.
Mechanism of Action: Antagonism of the CRH1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to the CRH1 receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of endogenous CRH. This blockade inhibits the downstream signaling cascade initiated by CRH.
Upon activation by CRH, the CRH1 receptor couples to the Gs alpha subunit of the heterotrimeric G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological responses to CRH, such as ACTH release. This compound, by blocking CRH binding, prevents this entire signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki (nM) | Rat | Frontal Cortex | 1.4 | |
| Rat | Pituitary | 1.9 | ||
| Human | Cloned Receptor | 6 | ||
| IC50 (nM) | Rat | Pituitary | 0.04 | |
| Human | SH-SY5Y (Neuroblastoma) | 0.8 | ||
| pKb | Human | SH-SY5Y (cAMP assay) | 9.19 |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability (%) | Macaque | 20 mg/kg, p.o. | 19.3 | |
| Elimination Half-life (h) | Macaque | 20 mg/kg, p.o. | 7.82 | |
| Total Clearance (L/hr/kg) | Macaque | 20 mg/kg, p.o. | 4.46 | |
| Cmax (ng/mL) | Macaque | 20 mg/kg, p.o. | ~76 (plasma, 180 min) | |
| CSF Concentration (ng/mL) | Macaque | 20 mg/kg, p.o. | 9.8 (180 min) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
CRH1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CRH1 receptor.
-
Radioligand: [¹²⁵I]-Tyr-ovine CRH ([¹²⁵I]-oCRH)
-
Tissue Preparation:
-
Rat frontal cortex or pituitary glands are dissected and homogenized in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.0).
-
The homogenate is centrifuged at 40,000 x g for 10 minutes at 4°C.
-
The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, 100 KIU/ml aprotinin, pH 7.0).
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of membrane homogenate
-
50 µL of [¹²⁵I]-oCRH (final concentration ~0.1-0.2 nM)
-
50 µL of various concentrations of this compound (or vehicle for total binding, and 1 µM unlabeled oCRH for non-specific binding).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.0).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [¹²⁵I]-oCRH binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit CRH-stimulated cAMP production.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) endogenously expressing CRH1 receptors.
-
Assay Procedure:
-
Plate cells in a 96-well plate and grow to near confluency.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Stimulate the cells with a submaximal concentration of CRH (e.g., 10 nM) for 15-20 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Generate a concentration-response curve for this compound's inhibition of CRH-stimulated cAMP accumulation.
-
Calculate the IC50 value for this compound.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation.
-
In Vivo Efficacy: Contextual Fear Conditioning in Rats
This model assesses the anxiolytic-like effects of this compound by measuring its ability to reduce fear-induced freezing behavior.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Habituation: Place the rat in the conditioning chamber for a few minutes on the day before conditioning to acclimate.
-
Conditioning:
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30-60 minutes before placing the rat in the conditioning chamber.
-
After a baseline period (e.g., 2-3 minutes), deliver a series of mild footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.
-
The context of the chamber becomes associated with the aversive stimulus.
-
-
Testing:
-
24 hours after conditioning, administer this compound or vehicle again.
-
Place the rat back into the same conditioning chamber (without any shocks).
-
Record the amount of time the rat spends "freezing" (a species-specific fear response characterized by complete immobility except for respiratory movements) over a defined period (e.g., 5-8 minutes).
-
-
-
Data Analysis:
-
Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in freezing time in the this compound group indicates an anxiolytic-like effect.
-
In Vivo Efficacy: Forced Swim Test in Rats
This model is used to screen for potential antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.
-
Procedure:
-
Pre-test (Day 1): Place the rat in the cylinder for 15 minutes. This initial exposure induces a state of behavioral despair in the subsequent test. Remove the rat, dry it, and return it to its home cage.
-
Test (Day 2):
-
Administer this compound (e.g., 3-30 mg/kg, p.o.) or a reference antidepressant (e.g., fluoxetine) or vehicle 60 minutes before the test.
-
Place the rat back into the swim cylinder for 5 minutes.
-
Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated, reference drug-treated, and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Preclinical Development Workflow
The preclinical development of a small molecule CRH1 antagonist like this compound follows a structured workflow to assess its safety and efficacy before potential clinical trials.
Conclusion
This compound has been instrumental as a research tool for elucidating the role of the CRH1 receptor in stress-related physiology and behavior. Its development provided a valuable non-peptide antagonist with good central nervous system penetration and oral bioavailability. The comprehensive preclinical data, including its potent in vitro and in vivo activity, underscore the therapeutic potential of CRH1 receptor antagonism. This technical guide provides a detailed foundation for researchers and drug developers working in this area, offering standardized protocols and key pharmacological data to facilitate further investigation and development of novel CRH1 antagonists for the treatment of stress-related disorders.
References
The Modulatory Role of Antalarmin on Neuroinflammation Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and psychiatric disorders. Stress is a significant contributor to the initiation and exacerbation of neuroinflammatory processes, largely through the activation of the corticotropin-releasing factor (CRF) system. Antalarmin, a selective antagonist of the CRF type 1 (CRF1) receptor, has emerged as a promising therapeutic agent for mitigating the detrimental effects of stress-induced neuroinflammation. This technical guide provides an in-depth examination of this compound's impact on neuroinflammatory pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling cascades.
Introduction
Corticotropin-releasing factor (CRF) is a key neuropeptide that orchestrates the endocrine, autonomic, and behavioral responses to stress.[1] Beyond its role in the hypothalamic-pituitary-adrenal (HPA) axis, CRF acts as a neurotransmitter in various brain regions, influencing anxiety, fear, and inflammation.[1][2] The biological effects of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor, in particular, has been implicated in the pro-inflammatory actions of CRF.[3][4]
Neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators, including cytokines and chemokines. Chronic or excessive neuroinflammation can lead to neuronal damage and contribute to the pathology of various central nervous system (CNS) disorders. Stress-induced activation of the CRF/CRF1 receptor system has been shown to promote neuroinflammation by stimulating the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) from microglia.
This compound is a non-peptide, orally active, and brain-penetrant selective CRF1 receptor antagonist. By blocking the binding of CRF to its CRF1 receptor, this compound effectively attenuates the downstream signaling cascades that lead to neuroinflammation. This guide will explore the mechanisms through which this compound exerts its anti-neuroinflammatory effects.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive antagonism of the CRF1 receptor. This blockade prevents the conformational changes in the receptor that are necessary for G-protein coupling and the subsequent activation of intracellular signaling pathways. The binding affinity of this compound for the CRF1 receptor is in the low nanomolar range, demonstrating its high potency.
The CRF1 receptor is predominantly coupled to the Gs alpha subunit of G-proteins, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes. Studies have shown that this compound effectively blocks CRF-induced increases in cAMP and subsequent PKA activation.
Furthermore, the CRF1 receptor can also signal through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). Emerging evidence also points to CRF1 receptor signaling through the extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway, which can also contribute to inflammatory responses. This compound has been shown to inhibit these alternative signaling cascades as well.
Quantitative Data on this compound's Impact on Neuroinflammation
The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation from preclinical studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Experimental Model | Cytokine | Treatment | Dosage | % Reduction (vs. Control) | Reference |
| Rat model of stress | TNF-α (in brain tissue) | This compound | 20 mg/kg, i.p. | Data not explicitly quantified, but significant reduction reported. | |
| Rat model of stress | IL-6 (in brain tissue) | This compound | 20 mg/kg, i.p. | Data not explicitly quantified, but significant reduction reported. | |
| Human SH-SY5Y neuroblastoma cells | cAMP production (CRH-stimulated) | This compound | pKb = 9.19 | Not Applicable (pKb value indicates high antagonist potency) |
Table 2: Effect of this compound on HPA Axis and Stress Response Markers
| Experimental Model | Marker | Treatment | Dosage | Outcome | Reference |
| Rhesus monkeys (psychosocial stress) | Plasma ACTH | This compound | 20 mg/kg, p.o. | Significant decrease from 67.5 pg/ml to 45.5 pg/ml. | |
| Rhesus monkeys (psychosocial stress) | Plasma Cortisol | This compound | 20 mg/kg, p.o. | Significant decrease from 44.95 µg/dl to 35.23 µg/dl. | |
| Rhesus monkeys (psychosocial stress) | CSF CRH | This compound | 20 mg/kg, p.o. | Significant reduction from 101.5 pg/ml to 73.88 pg/ml. | |
| Rhesus monkeys (psychosocial stress) | Plasma Norepinephrine | This compound | 20 mg/kg, p.o. | Significant reduction from 338.8 pg/ml to 234.2 pg/ml. | |
| Rhesus monkeys (psychosocial stress) | Plasma Epinephrine | This compound | 20 mg/kg, p.o. | Significant reduction from 171.6 pg/ml to 94.18 pg/ml. | |
| Rats (CRH-stimulated) | Plasma ACTH | This compound | 20 mg/kg, i.p. | Significant inhibition of CRH-stimulated ACTH release. | |
| Rats (carrageenan-induced inflammation) | Subcutaneous inflammation | This compound | 20 mg/kg, i.p. | Significant inhibition of inflammation. |
Detailed Experimental Protocols
In Vivo Model of Psychosocial Stress in Rhesus Monkeys
-
Objective: To assess the effect of orally administered this compound on behavioral, endocrine, and autonomic responses to stress.
-
Animals: Adult male rhesus monkeys.
-
Procedure:
-
A baseline blood sample and cerebrospinal fluid (CSF) sample were collected.
-
Animals were orally administered either vehicle or this compound (20 mg/kg).
-
Two hours post-administration, the animals were exposed to a 30-minute psychosocial stressor (introduction of an unfamiliar male).
-
Behavioral responses (e.g., anxiety-like behaviors) were scored by a trained observer blind to the treatment condition.
-
At the end of the stress period, a second set of blood and CSF samples were collected.
-
-
Analysis: Plasma levels of ACTH, cortisol, norepinephrine, and epinephrine, and CSF levels of CRH were measured using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Reference:
In Vitro cAMP Assay in Human SH-SY5Y Neuroblastoma Cells
-
Objective: To determine the functional antagonist potency of this compound at the CRF1 receptor.
-
Cell Line: Human SH-SY5Y neuroblastoma cells, which endogenously express the CRF1 receptor.
-
Procedure:
-
Cells were cultured to confluence in appropriate media.
-
Cells were pre-incubated with varying concentrations of this compound for a specified period.
-
Cells were then stimulated with a fixed concentration of CRH to induce cAMP production.
-
The reaction was stopped, and intracellular cAMP levels were measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Analysis: The ability of this compound to inhibit CRH-stimulated cAMP production was used to calculate its antagonist potency (pKb).
-
Reference:
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound blocks CRF1 receptor signaling, inhibiting neuroinflammation.
Experimental Workflow
Caption: Workflow for assessing this compound's effects in a preclinical stress model.
Conclusion
This compound, as a selective CRF1 receptor antagonist, demonstrates significant potential in the modulation of neuroinflammatory pathways. By effectively blocking the actions of CRF at the CRF1 receptor, this compound inhibits the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of the HPA axis. The preclinical data strongly support its role in attenuating stress-induced neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential in human neuroinflammatory and psychiatric disorders. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic application of CRF1 receptor antagonists in CNS pathologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Corticotropin Releasing Factor in the Neuroimmune Mechanisms of Depression: Examination of Current Pharmaceutical and Herbal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Antalarmin: A Technical Guide to its Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin is a non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the CRF1 receptor, this compound effectively mitigates the release of adrenocorticotropic hormone (ACTH) in response to stress, making it a valuable tool in preclinical research for anxiety, depression, and other stress-related disorders. This technical guide provides an in-depth overview of the in vitro methods used to characterize the binding affinity of this compound to the CRF1 receptor, offering detailed experimental protocols and a summary of key quantitative data.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the CRF1 receptor has been determined across various in vitro systems, consistently demonstrating high affinity. The key parameters used to quantify this interaction are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A summary of reported values is presented below.
| Parameter | Value (nM) | Tissue/Cell Line | Reference |
| Ki | 1 | Not Specified | |
| Ki | 1.9 | Pituitary homogenates | |
| Ki | 1.3 | Cerebellum homogenates | |
| Ki | 1.4 | Frontal cortex homogenates | |
| IC50 | 0.8 | Not Specified | |
| IC50 | ~3 | Human CRF1 Receptor |
Experimental Protocols
The characterization of this compound's binding affinity relies on robust in vitro assays. The following sections detail the methodologies for two key experimental approaches: radioligand binding assays and functional cAMP assays.
Radioligand Competition Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the CRF1 receptor.
Objective: To determine the Ki of this compound for the CRF1 receptor.
Materials:
-
Cell membranes expressing the CRF1 receptor (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand: [¹²⁵I]-Sauvagine or [³H]-Urocortin.
-
This compound (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the CRF1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled CRF1 agonist (e.g., 1 µM CRF).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodological & Application
Application Notes and Protocols for Antalarmin in Rat Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antalarmin is a non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is a valuable tool in preclinical research for investigating the role of the CRF system in stress, anxiety, depression, and addiction-related behaviors. By blocking the CRF1 receptor, this compound can prevent the physiological and behavioral responses to stress, making it a key compound for studying the mechanisms of these disorders and for the initial screening of potential therapeutic agents.[1][2] These application notes provide an overview of commonly used dosages and detailed protocols for key behavioral assays in rats.
Data Presentation: this compound Dosage and Effects in Rat Behavioral Studies
The following table summarizes the quantitative data on this compound administration in various rat behavioral paradigms.
| Behavioral Test | Strain | Dosage | Route of Administration | Key Findings | Reference |
| Elevated Plus Maze | Wistar | 20 mg/kg | Intraperitoneal (i.p.) | Blocked CRF-induced anxiogenic-like effects.[1] | Zorrilla et al., 2002 |
| Defensive Withdrawal | Wistar | 20 mg/kg | Intraperitoneal (i.p.) | Decreased spontaneous defensive withdrawal in a novel open field.[1] | Zorrilla et al., 2002 |
| Ethanol Self-Administration | Wistar | 10 mg/kg, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced ethanol self-administration in dependent rats.[3] | Funk et al., 2007 |
| Conditioned Fear | Sprague Dawley | 20 mg/kg | Intraperitoneal (i.p.) | Impaired both the induction and expression of conditioned fear. | Deak et al., 1999 |
| Contextual Fear Conditioning | Unspecified | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated conditioned fear responses in high-anxiety rats. | Skórzewska et al., 2018 |
| Forced Swim Test | Sprague-Dawley | Not specified | Not specified | Did not produce antidepressant-like effects in one study. | Jutkiewicz et al., 2005 |
| Social Stress | Rhesus Macaques | 20 mg/kg | Oral (p.o.) | Attenuated behavioral, endocrine, and autonomic responses to stress. | Habib et al., 2000 |
| Endometriosis-associated anxiety | Sprague-Dawley | Not specified | Intraperitoneal (i.p.) | Did not alter time spent in the center of the open field. | Torres-Reverón et al., 2018 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in behavioral studies.
Figure 1. this compound's mechanism of action on the CRF1 receptor signaling pathway.
Figure 2. General experimental workflow for a rat behavioral study using this compound.
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms, and the test is based on the natural aversion of rodents to open and elevated spaces.
a. Materials:
-
Elevated plus maze apparatus (for rats: arms are typically 50 cm long and 10 cm wide, elevated 50 cm from the floor).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution (e.g., 10% Tween 80 in sterile saline).
-
Syringes and needles for injection.
b. Protocol:
-
Animal Preparation: House rats in a temperature and light-controlled environment with ad libitum access to food and water. Handle the rats for several days prior to the experiment to acclimate them to the researcher.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the rats. The injection should be given 30-120 minutes before the behavioral test, depending on the specific research design.
-
Testing Procedure:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when a rat is placed in an inescapable cylinder of water, it will eventually cease struggling and adopt an immobile posture.
a. Materials:
-
Cylindrical container (for rats: approximately 40-50 cm high and 20 cm in diameter).
-
Water at a controlled temperature (23-25°C).
-
Video camera.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
b. Protocol:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth where the rat cannot touch the bottom with its tail or hind paws.
-
Gently place each rat into the water for a 15-minute session.
-
After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle 24 hours after the pre-test session and 30-60 minutes before the test session.
-
Place the rat back into the cylinder with fresh water for a 5-minute test session.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the video for the duration of immobility, which is defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect. It is important to also assess general locomotor activity to rule out false positives.
-
Fear Conditioning
This paradigm is used to study fear, learning, and memory. It involves pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild footshock).
a. Materials:
-
Fear conditioning chamber with a grid floor for footshock delivery and a speaker for auditory cues.
-
Video camera and software to score freezing behavior.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
b. Protocol:
-
Training (Day 1):
-
Place the rat in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present the conditioned stimulus (CS), a tone (e.g., 30 seconds, 80 dB).
-
During the last few seconds of the CS, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing several times with an inter-trial interval.
-
-
Contextual Fear Test (Day 2):
-
Administer this compound or vehicle.
-
Place the rat back into the same conditioning chamber (the context) without presenting the tone or shock.
-
Record the rat's behavior for a set period (e.g., 5 minutes) and measure the duration of freezing, which is a species-specific fear response.
-
-
Cued Fear Test (Day 3):
-
Place the rat in a novel context (different chamber with altered visual and olfactory cues).
-
After a baseline period, present the CS (the tone) without the US (the shock).
-
Measure the duration of freezing in response to the cue.
-
-
Data Analysis:
-
The primary measure is the percentage of time spent freezing. A reduction in freezing behavior in this compound-treated rats compared to vehicle-treated rats suggests an impairment of fear memory consolidation or expression.
-
Conclusion
This compound is a potent and selective CRF1 receptor antagonist that serves as a critical tool in the study of stress-related neuropsychiatric disorders. The protocols and dosage information provided here offer a foundation for researchers to design and execute robust behavioral studies in rats. It is essential to consider the specific research question, rat strain, and experimental conditions when optimizing these protocols.
References
- 1. Effects of this compound, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antalarmin in Primate Social Stress Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antalarmin, a corticotropin-releasing hormone receptor 1 (CRF1) antagonist, in non-human primate models of social stress. The following sections detail the mechanism of action, experimental protocols, and key quantitative findings from seminal studies, offering a practical guide for researchers in this field.
Introduction
Corticotropin-releasing hormone (CRH) is a key mediator of the stress response. Its actions are primarily mediated through the CRF1 receptor, which is widely distributed in the central nervous system.[1] this compound is a non-peptide antagonist of the CRF1 receptor that has been investigated for its potential to mitigate the physiological and behavioral consequences of stress.[2] Primate models of social stress, such as the intruder paradigm and social separation, provide a valuable translational platform to study the anxiolytic and stress-reducing effects of compounds like this compound.[3][4]
Mechanism of Action: HPA Axis Modulation
This compound exerts its effects by blocking the CRF1 receptor, thereby attenuating the downstream signaling cascade of the hypothalamic-pituitary-adrenal (HPA) axis.[2] Under stressful conditions, CRH is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce cortisol. By antagonizing the CRF1 receptor, this compound disrupts this pathway, leading to reduced ACTH and cortisol responses to stress.
Caption: this compound blocks the CRF1 receptor, interrupting the HPA axis stress response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound in primate social stress models.
Table 1: Effects of Acute Oral this compound (20 mg/kg) on Behavioral and Physiological Responses to the Intruder Paradigm in Rhesus Macaques
| Parameter | Placebo (Mean ± SEM) | This compound (Mean ± SEM) | P-value | Citation |
| Anxiety Score (events/30 min) | 40.53 ± 6.31 | 23.17 ± 1.31 | P = 0.02 | |
| Exploration (events/30 min) | 3.07 ± 1.22 | 5.38 ± 1.50 | P = 0.02 | |
| Masturbation (events/30 min) | 0.00 ± 0.0 | 0.43 ± 0.19 | - | |
| Plasma ACTH (pg/ml) | 67.5 ± 4.52 | 45.5 ± 3.99 | P = 0.003 | |
| Plasma Cortisol (µg/dl) | 44.95 ± 1.55 | 35.23 ± 2.34 | P = 0.02 | |
| Plasma Norepinephrine (pg/ml) | 338.8 ± 37.5 | 234.2 ± 18.07 | P = 0.03 | |
| Plasma Epinephrine (pg/ml) | 171.6 ± 17.74 | 94.18 ± 18.14 | P = 0.017 | |
| CSF CRH (pg/ml) | 101.5 ± 15.0 | 73.88 ± 5.28 | P = 0.04 |
Table 2: Dose-Response Effects of Oral this compound on Plasma ACTH in Rhesus Macaques during the Intruder Paradigm
| Dose (mg/kg) | Plasma ACTH (pg/ml; Mean ± SEM) | P-value (vs. 0 mg/kg) | Citation |
| 0 | 75.75 ± 6.498 | - | |
| 5 | - | - | |
| 10 | - | - | |
| 20 | 54.88 ± 5.29 | P = 0.047 | |
| 40 | - | - |
Table 3: Effects of Chronic Oral this compound (20 mg/kg/day) on Hormonal Responses to Social Separation in Rhesus Monkeys
| Parameter | Placebo | This compound | Finding | Citation |
| Plasma ACTH | - | - | No significant effect | |
| Plasma Cortisol | - | - | No significant effect | |
| Plasma Norepinephrine | - | - | No significant effect | |
| Plasma Epinephrine | - | - | No significant effect | |
| Environmental Exploration | - | - | Increased |
Experimental Protocols
Acute this compound Administration in the Intruder Paradigm (Rhesus Macaques)
This protocol is adapted from studies investigating the acute effects of this compound on the stress response in adult male rhesus macaques.
Objective: To assess the anxiolytic and endocrine-modulating effects of a single oral dose of this compound during acute psychosocial stress.
Materials:
-
This compound
-
Placebo control
-
Primatreat banana-flavored tablets (or similar palatable vehicle)
-
Ketamine hydrochloride (for anesthesia)
-
Blood and cerebrospinal fluid (CSF) collection supplies
Procedure:
-
Animal Subjects: Adult male rhesus macaques (9-13 kg) are used. Animals should be habituated to handling and the experimental environment.
-
Dosing:
-
A dose-response study can be conducted with oral doses of 0, 5, 10, 20, and 40 mg/kg of this compound.
-
For single-dose studies, 20 mg/kg has been shown to be effective.
-
Administer this compound or placebo in a palatable tablet form after an overnight fast.
-
-
Stress Induction (Intruder Paradigm):
-
90 minutes after drug administration, expose the monkeys to acute psychosocial stress for 30 minutes.
-
The intruder paradigm involves placing two unfamiliar male monkeys in adjacent cages separated by a transparent Plexiglas screen.
-
-
Behavioral Recording:
-
During the 30-minute stress period, record the frequency of anxiety-related behaviors (e.g., body tremors, grimacing, teeth gnashing, urination, defecation) and other behaviors like exploration and sexual activity.
-
-
Sample Collection:
-
Immediately after the stressor, anesthetize the animals with ketamine hydrochloride (15 mg/kg, IM).
-
Collect femoral venous blood for plasma ACTH, cortisol, norepinephrine, and epinephrine analysis.
-
Collect cisternal CSF for CRH analysis.
-
Caption: Workflow for acute this compound administration in the intruder paradigm.
Chronic this compound Administration during Social Separation (Rhesus Macaques)
This protocol is based on a study evaluating the long-term effects of this compound.
Objective: To determine the effects of chronic oral this compound administration on behavioral and hormonal responses to a prolonged social stressor.
Materials:
-
This compound
-
Placebo control
-
Standard monkey chow
-
Blood and CSF collection supplies
Procedure:
-
Animal Subjects: Preadolescent male rhesus monkeys (4-6 kg) are used.
-
Dosing:
-
Administer this compound (20 mg/kg) or placebo orally once a day.
-
-
Experimental Phases:
-
Adaptation: Allow animals to adapt to their new environment.
-
Baseline: Collect baseline behavioral and physiological data.
-
Acute Stress: Socially separate the monkeys. Collect samples immediately after separation.
-
Chronic Stress: Continue social separation for 4 days, with daily drug administration. Collect samples on day 4.
-
-
Behavioral Assessment:
-
Observe and quantify behaviors such as environmental exploration, self-directed behavior, vocalization, and locomotion.
-
-
Sample Collection:
-
Collect blood for plasma ACTH, cortisol, norepinephrine, and epinephrine analysis.
-
Collect CSF for CRH, norepinephrine, and epinephrine analysis.
-
This compound Administration in a Marmoset Social Stress Model
This protocol is adapted from a study using Wied's black tufted-eared marmosets.
Objective: To evaluate the effects of this compound on behavioral and endocrine responses to social separation in marmosets.
Materials:
-
This compound powder
-
Sugar-free marshmallow mix (or other palatable vehicle)
-
Urine collection apparatus
Procedure:
-
Animal Subjects: Male and female marmosets are used in a crossover design.
-
Dosing:
-
Administer this compound (50 µg/kg) or vehicle orally. Note: The provided search result abstract states 50 µg/kg, but the full text indicates 50 mg/kg. Researchers should consult the primary literature to confirm the correct dosage.
-
The powdered drug is mixed into a small amount of marshmallow mix.
-
-
Stress Induction:
-
One hour after treatment, separate the marmosets from their long-term pairmates and house them alone in a novel enclosure for 7 hours.
-
-
Behavioral Recording:
-
Record behavior during the separation period and upon reunion with the partner.
-
Focus on arousal-related behaviors (e.g., alarm vocalizations) and social/sexual behaviors upon reunion.
-
-
Sample Collection:
-
Collect urine samples before, during, and after the separation to measure cortisol concentrations.
-
Conclusion
This compound has demonstrated efficacy in attenuating behavioral and physiological responses to acute social stress in primate models, particularly rhesus macaques. The anxiolytic effects are accompanied by a significant reduction in HPA axis and sympathetic nervous system activity. However, the effects of chronic administration on hormonal stress responses appear to be less pronounced, although behavioral effects like increased exploration are still observed. These findings support the role of the CRF1 receptor in mediating stress responses and highlight the potential of CRF1 antagonists as therapeutic agents for stress-related disorders. Researchers utilizing this compound in primate models should carefully consider the species, stress paradigm, and dosing regimen to achieve reliable and translatable results.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Behavioral, adrenal, and sympathetic responses to long-term administration of an oral corticotropin-releasing hormone receptor antagonist in a primate stress paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Antalarmin in Chronic Mild Stress (CMS) Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of the application of Antalarmin, a corticotropin-releasing factor receptor 1 (CRF1) antagonist, in preclinical models of chronic mild stress (CMS). These notes include summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of several psychiatric disorders, including major depressive disorder and anxiety disorders. The hypothalamic-pituitary-adrenal (HPA) axis is the primary neuroendocrine system that mediates the body's response to stress.[1][2] Dysregulation of the HPA axis, often characterized by hypersecretion of corticotropin-releasing factor (CRF), is implicated in stress-related pathologies.[3][4] this compound is a non-peptide CRF1 receptor antagonist that effectively blocks the binding of CRF to its receptor, thereby mitigating the downstream effects of HPA axis activation.[5] In animal models, this compound has demonstrated anxiolytic and antidepressant-like properties, making it a valuable tool for studying the role of the CRF system in stress-induced behavioral and physiological changes. The chronic mild stress (CMS) model is a well-validated preclinical paradigm that induces a state of anhedonia and other depressive-like behaviors in rodents through exposure to a series of unpredictable, mild stressors. This document outlines the application of this compound in CMS models, providing protocols and data for researchers in the field.
Data Presentation
Table 1: Effects of this compound on Behavioral Measures in Chronic Mild Stress (CMS) Models
| Animal Model | Treatment Group | Dose & Regimen | Duration of CMS | Behavioral Test | Key Findings | Reference |
| BALB/c Mice | CMS + this compound | 10 mg/kg ip, daily | 9 weeks | Physical State (PS) Score | Significant improvement in PS score after 2 weeks of treatment compared to vehicle. | |
| BALB/c Mice | CMS + this compound | 10 mg/kg ip, daily | 9 weeks | Body Weight Gain | No significant effect on reversing CMS-induced reduction in body weight gain. | |
| BALB/c Mice | CMS + this compound | 10 mg/kg ip, daily | 9 weeks | Light/Dark Test | Ineffective in counteracting the CMS-induced blunted emotional response. | |
| Aged Rats | CMS + this compound | Administered in food chow | 3 months | Open Field Test | Decreased time spent in the peripheral zone compared to CMS + vehicle group. | |
| Aged Rats | CMS + this compound | Administered in food chow | 3 months | Morris Water Maze | Significantly mitigated CMS-induced impairment in finding the target platform. |
Table 2: Effects of this compound on Neuroendocrine and Physiological Measures in Stress Models
| Animal Model | Treatment Group | Dose & Regimen | Stress Paradigm | Measured Parameter | Key Findings | Reference |
| Aged Rats | CMS + this compound | Administered in food chow | 3 months Isolation-Restraint | Plasma Corticosterone | Significant decrease in corticosterone levels compared to CMS + vehicle group. | |
| Rhesus Macaques | Stress + this compound | 20 mg/kg, oral | Social Stress (Intruder) | Plasma ACTH | Significantly decreased plasma ACTH response to stress. | |
| Rhesus Macaques | Stress + this compound | 20 mg/kg, oral | Social Stress (Intruder) | Plasma Cortisol | Trend towards a decrease in plasma cortisol response to stress. | |
| Rhesus Macaques | Stress + this compound | 20 mg/kg, oral | Social Stress (Intruder) | Plasma Norepinephrine | Significantly reduced plasma norepinephrine response to stress. | |
| Rhesus Macaques | Stress + this compound | 20 mg/kg, oral | Social Stress (Intruder) | Plasma Epinephrine | Significantly reduced plasma epinephrine response to stress. | |
| Rats | This compound Treatment | Twice daily ip injections | 8 weeks (no CMS) | Basal ACTH & Corticosterone | Significantly lowered basal ACTH and corticosterone levels. |
Experimental Protocols
Chronic Mild Stress (CMS) Induction Protocol (Rodents)
This protocol is adapted from several sources and can be modified based on the specific research question and animal strain.
Objective: To induce a depressive-like phenotype, particularly anhedonia, in rodents.
Materials:
-
Rodent cages (standard and modified for stressors)
-
Water bottles (two per cage for sucrose preference testing)
-
Sucrose
-
Bedding (soiled and damp)
-
Stroboscope
-
Tilted cage racks or platforms
-
Restraint tubes
Procedure:
-
Animal Housing: Individually house animals to increase the efficacy of the stressors. Allow for a 1-2 week acclimatization period before starting the CMS protocol.
-
Baseline Measurements: Before initiating the CMS protocol, establish baseline measurements for the behavioral and physiological parameters of interest (e.g., sucrose preference, body weight, coat state).
-
Stressor Schedule: Expose the animals to a variable sequence of mild stressors for a period of 3 to 9 weeks. The stressors should be applied randomly to prevent habituation. A typical weekly schedule may include:
-
Day 1: Damp bedding (100-200 ml of water poured into the sawdust).
-
Day 2: Tilted cage (45° angle).
-
Day 3: Soiled cage (bedding from another cage).
-
Day 4: Stroboscopic illumination (e.g., 2 hours).
-
Day 5: Food or water deprivation (e.g., 12-24 hours).
-
Day 6: Paired housing with an unfamiliar partner.
-
Day 7: Disruption of the light/dark cycle.
-
-
Monitoring: Monitor the animals' physical state and body weight weekly.
This compound Administration
Objective: To investigate the effects of CRF1 receptor antagonism on CMS-induced deficits.
Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., 10% Tween 80 in distilled water, or 0.5% carboxymethylcellulose)
-
Syringes and needles for intraperitoneal (ip) injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in the chosen vehicle. The concentration should be calculated based on the desired dosage and the injection volume (typically 1-2 ml/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal injection. The timing of administration can vary:
-
Prophylactic: Administer daily starting from the beginning of the CMS protocol.
-
Therapeutic: Administer daily during the final weeks of the CMS protocol, after depressive-like behaviors have been established.
-
-
Dosage: A commonly used effective dose in rodents is 10-20 mg/kg.
Behavioral and Physiological Assessments
Objective: To assess anhedonia, a core symptom of depression.
Procedure:
-
Habituation: For 48 hours, present the animals with two bottles of 1% sucrose solution.
-
Deprivation: Deprive the animals of food and water for 12-24 hours.
-
Testing: Following deprivation, present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
Measurement: After a set period (e.g., 1-12 hours), weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.
Objective: To assess behavioral despair.
Procedure:
-
Apparatus: A cylindrical container (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Pre-test: On the first day, place the animal in the water for 15 minutes.
-
Test: 24 hours later, place the animal back in the water for 5 minutes and record the duration of immobility.
Objective: To measure levels of stress hormones.
Procedure:
-
Blood Collection: Collect blood samples at a consistent time of day to account for circadian rhythms.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Measurement: Use commercially available ELISA or RIA kits to measure plasma concentrations of corticosterone and/or ACTH according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: HPA axis and the mechanism of this compound action.
Experimental Workflow
Caption: Experimental workflow for this compound in CMS models.
References
- 1. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 2. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Measuring Adrenocorticotropic Hormone (ACTH) Levels in Mice Following Antalarmin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin is a non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRH-R1).[1] CRH-R1 is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which orchestrates the body's response to stress. The binding of CRH to CRH-R1 in the anterior pituitary stimulates the synthesis and release of Adrenocorticotropic Hormone (ACTH). ACTH, in turn, acts on the adrenal glands to stimulate the production of glucocorticoids, such as corticosterone in rodents. Given its mechanism of action, this compound is a valuable tool for investigating the role of the CRH/CRH-R1 pathway in various physiological and pathological processes, including stress, anxiety, and depression. Measuring its impact on ACTH levels is a critical step in such research.
These application notes provide a comprehensive guide to measuring ACTH levels in mice after the administration of this compound. This document outlines the underlying signaling pathway, a detailed experimental workflow, and a step-by-step protocol for sample collection and ACTH quantification.
Data Presentation: Quantitative Effects of this compound on ACTH Levels
The following table summarizes the reported effects of this compound on plasma ACTH concentrations in rodents under both basal and stress-induced conditions. It is important to note that the effect of this compound can vary depending on the dosage, duration of treatment, and the nature of the stressor.
| Condition | Species | This compound Dose | Effect on Plasma ACTH Levels | Reference |
| Basal (Non-Stress) | Rat | 20 mg/kg (8 weeks, twice daily, i.p.) | Significantly Lowered | [1] |
| Acute Stress (Footshock) | Rat | 20 mg/kg (i.p.) | Blocked the stress-induced rise in ACTH, reducing levels to that of controls.[2][3] | [2] |
| Acute Stress (Inescapable Shock) | Rat | 20 mg/kg (i.p.) | No significant effect on the stress-induced rise in ACTH. | |
| Acute Stress (Forced Swim) | Rat | 3, 10, 30 mg/kg (i.p.) | Minor, non-significant decreases. | |
| Acute Stress (Social Stress) | Rhesus Macaque | 20 mg/kg (oral) | Significantly decreased from 75.75 ± 6.498 pg/ml to 54.88 ± 5.29 pg/ml. | |
| Chronic Mild Stress | Mouse | 10 mg/kg (i.p. for 4 weeks) | Aided in the improvement of CMS-induced modifications (specific ACTH values not provided). |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the experimental process for measuring its effects on ACTH, the following diagrams are provided.
Caption: Mechanism of this compound action on the HPA axis.
Caption: Experimental workflow for ACTH measurement.
Experimental Protocols
This section provides detailed methodologies for conducting an experiment to measure ACTH levels in mice following this compound treatment.
Animal Handling and Acclimatization
-
Species and Strain: C57BL/6J or BALB/c mice are commonly used.
-
Acclimatization: Upon arrival, allow mice to acclimatize to the animal facility for at least one week before any experimental procedures.
-
Housing: House mice in groups under standard conditions (12:12 hour light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Handling: Handle the mice for several days prior to the experiment to minimize handling-induced stress on the day of the study.
This compound Preparation and Administration
-
Formulation: this compound is typically dissolved in a vehicle such as a mixture of ethanol, Cremophor EL, and saline. The final concentration of the organic solvents should be minimized and consistent across all treatment groups.
-
Dosage: A common dose for this compound in mice is 10-20 mg/kg body weight. A dose-response study may be necessary to determine the optimal dose for a specific experimental paradigm.
-
Administration: Administer this compound or the vehicle solution via intraperitoneal (i.p.) injection. The volume of injection should be consistent for all animals (e.g., 10 ml/kg).
Experimental Groups and Stress Induction (Optional)
-
Control Group: Receives the vehicle injection.
-
Treatment Group: Receives the this compound injection.
-
Stress Induction: If investigating the effect of this compound on stress-induced ACTH release, a stressor (e.g., forced swim, restraint, or footshock) can be applied at a defined time point after the injection. The timing should be optimized based on the pharmacokinetic profile of this compound.
Blood Collection
-
Timing: Collect blood at the expected peak of ACTH release, which can vary depending on the stressor and experimental design.
-
Method:
-
Tail-Tip Collection: This method allows for the collection of small, repeated blood samples from conscious mice. Briefly, a small portion of the tail tip is removed, and blood is collected into a capillary tube containing an anticoagulant (e.g., EDTA).
-
Submandibular Collection: A facial vein is punctured with a lancet, and blood is collected as it drips.
-
Terminal Collection (Cardiac Puncture): For a larger volume of blood at a single time point, cardiac puncture is performed under deep anesthesia.
-
-
Anticoagulant: Collect blood in tubes containing EDTA to prevent clotting and preserve ACTH integrity.
Plasma Preparation and Storage
-
Immediately after collection, place the blood tubes on ice.
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Aliquot the plasma into fresh tubes and store at -80°C until the ACTH assay is performed. Avoid repeated freeze-thaw cycles.
ACTH Measurement by ELISA
The following is a general protocol for a commercially available mouse ACTH ELISA kit. Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Mouse ACTH ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-streptavidin, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the ACTH standard to create a standard curve.
-
Sample Addition: Add 100 µl of standards and plasma samples (diluted as necessary) to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Detection Antibody: Add 100 µl of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well four times with the provided wash buffer.
-
HRP-Streptavidin: Add 100 µl of HRP-streptavidin solution to each well.
-
Second Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µl of TMB substrate to each well.
-
Third Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Solution: Add 50 µl of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of ACTH in the samples by interpolating their absorbance values from the standard curve.
Conclusion
Measuring ACTH levels in mice following this compound administration is a robust method for assessing the in vivo efficacy of CRH-R1 antagonism. The protocols and information provided herein offer a comprehensive framework for researchers to design and execute such studies. Careful attention to animal handling, sample collection, and assay procedures is crucial for obtaining reliable and reproducible data. The provided diagrams and data summary serve as valuable resources for understanding the context and expected outcomes of these experiments.
References
Application Notes and Protocols: Antalarmin for Studying Visceral Hypersensitivity in IBS Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1][2] Stress is a well-established factor that can both trigger and exacerbate IBS symptoms, including visceral pain.[3][4] The corticotropin-releasing factor (CRF) signaling system plays a crucial role in the body's response to stress and has been strongly implicated in the pathogenesis of IBS.[5] Antalarmin, a selective and potent non-peptide antagonist of the CRF type 1 receptor (CRF1), has emerged as a valuable pharmacological tool for investigating the role of the CRF-CRF1 pathway in stress-induced visceral hypersensitivity in preclinical IBS models. By blocking the action of CRF at its primary receptor, this compound allows researchers to dissect the molecular mechanisms underlying visceral pain and to evaluate the therapeutic potential of targeting the CRF system in IBS.
Mechanism of Action and Signaling Pathway
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. When released from the hypothalamus and other brain regions in response to stress, CRF binds to CRF1 receptors, initiating a cascade of downstream signaling events. In the context of the gut, both central and peripheral CRF1 receptor activation contribute to the manifestations of IBS, including increased colonic motility, secretion, and visceral hypersensitivity. This compound exerts its effects by competitively binding to the CRF1 receptor, thereby preventing CRF from activating its downstream signaling pathways. This blockade effectively mitigates the pro-nociceptive and pro-inflammatory effects of stress on the gut.
The binding of CRF to the CRF1 receptor, a G-protein coupled receptor, primarily activates the Gαs-adenylate cyclase-cAMP-Protein Kinase A (PKA) pathway. This signaling cascade can lead to the activation of various downstream effectors, including MAP kinases like ERK1/2 and p38, which are involved in neuronal sensitization and inflammation. Furthermore, CRF signaling can induce the degranulation of mast cells, releasing inflammatory mediators such as histamine and proteases, which directly sensitize visceral afferent nerves and increase intestinal permeability. This compound's blockade of the CRF1 receptor interrupts these pathways, leading to a reduction in neuronal excitability, mast cell activation, and ultimately, an attenuation of visceral hypersensitivity.
CRF Signaling Pathway in Visceral Hypersensitivity.
Data Presentation
The following table provides illustrative quantitative data on the effect of this compound on the visceromotor response (VMR) to colorectal distension (CRD) in a rat model of water avoidance stress (WAS)-induced visceral hypersensitivity. The VMR is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles, typically presented as the area under the curve (AUC).
| Treatment Group | Dose (mg/kg, i.p.) | CRD Pressure (mmHg) | Mean VMR (EMG AUC, µV·s) ± SEM | % Inhibition of Hypersensitivity |
| Sham Stress + Vehicle | N/A | 40 | 15.2 ± 2.1 | N/A |
| 60 | 28.5 ± 3.5 | N/A | ||
| 80 | 45.1 ± 4.8 | N/A | ||
| WAS + Vehicle | N/A | 40 | 35.8 ± 4.2 | 0% |
| 60 | 62.1 ± 5.9 | 0% | ||
| 80 | 88.7 ± 7.3 | 0% | ||
| WAS + this compound | 5 | 40 | 25.4 ± 3.8 | 50.5% |
| 60 | 45.3 ± 5.1 | 50.0% | ||
| 80 | 65.9 ± 6.5 | 52.5% | ||
| WAS + this compound | 10 | 40 | 18.9 ± 2.9 | 82.0% |
| 60 | 33.6 ± 4.3 | 84.8% | ||
| 80 | 50.2 ± 5.7 | 88.3% | ||
| WAS + this compound | 20 | 40 | 16.1 ± 2.5 | 95.6% |
| 60 | 29.8 ± 3.9 | 96.1% | ||
| 80 | 46.5 ± 5.1 | 96.8% |
Note: This data is representative and compiled based on qualitative findings from multiple studies indicating a dose-dependent inhibition of stress-induced visceral hypersensitivity by CRF1 antagonists. The exact values can vary based on the specific experimental conditions.
Experimental Protocols
Water Avoidance Stress (WAS) Model for Induction of Visceral Hypersensitivity
This protocol describes a widely used method to induce psychological stress and subsequent visceral hypersensitivity in rodents, mimicking aspects of IBS.
Materials:
-
Male Wistar rats (200-250 g)
-
Plexiglas tank (e.g., 45 cm x 25 cm x 25 cm)
-
Small platform (e.g., 8 cm x 8 cm x 10 cm)
-
Water at room temperature (25°C)
Procedure:
-
Habituation: For 3 consecutive days prior to the stress protocol, handle the rats for 5-10 minutes each day to acclimate them to the experimenter.
-
WAS Induction:
-
Fill the Plexiglas tank with room temperature water to a level 1 cm below the top of the platform.
-
Place the platform in the center of the tank.
-
Gently place a rat onto the platform.
-
Leave the rat on the platform for 1 hour.
-
Repeat this procedure for 10 consecutive days.
-
-
Sham Control: For the control group, place the rats on the same platform within the tank, but without any water, for the same duration.
-
Post-Stress Period: Visceral sensitivity testing is typically performed 24 hours after the final WAS session.
Water Avoidance Stress Experimental Workflow.
Colorectal Distension (CRD) and Electromyography (EMG) for Visceral Sensitivity Assessment
This protocol details the measurement of the visceromotor response (VMR) to colorectal distension (CRD) as a quantitative measure of visceral pain.
Materials:
-
Rats from the WAS or sham protocol
-
Isoflurane anesthesia system
-
Flexible balloon catheter (e.g., 5-6 cm in length)
-
Barostat or pressure-controlled distension device
-
EMG electrodes (e.g., Teflon-coated stainless-steel wires)
-
EMG amplification and recording system (e.g., PowerLab)
-
Surgical tools for electrode implantation
-
Suturing material
Procedure:
Part A: Surgical Implantation of EMG Electrodes (7-10 days prior to CRD)
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).
-
Make a small midline abdominal incision to expose the external oblique abdominal muscles.
-
Implant a pair of EMG electrodes into the muscle, ensuring the bare tips are securely placed within the muscle tissue.
-
Tunnel the electrode wires subcutaneously to exit at the back of the neck.
-
Suture the abdominal incision and the skin at the exit site.
-
Allow the rat to recover for at least 7 days.
Part B: CRD Procedure and VMR Recording
-
Lightly anesthetize the rat with isoflurane.
-
Gently insert the lubricated balloon catheter into the colon via the anus to a depth of approximately 6 cm.
-
Secure the catheter to the tail with tape.
-
Place the rat in a small restraint to minimize movement and allow it to recover from anesthesia for at least 30 minutes.
-
Connect the EMG electrodes to the recording system and the balloon catheter to the barostat.
-
Baseline Recording: Record the baseline EMG activity for 10-15 minutes before starting the distensions.
-
Phasic Distension Protocol:
-
Apply graded phasic distensions (e.g., 20, 40, 60, 80 mmHg).
-
Each distension should last for 20 seconds, with a 4-minute inter-distension interval.
-
Record the EMG signal continuously throughout the procedure.
-
-
Data Analysis:
-
Rectify and integrate the raw EMG signal.
-
Calculate the area under the curve (AUC) of the EMG signal during each 20-second distension period.
-
Subtract the baseline EMG activity from the distension-induced activity to obtain the net VMR.
-
CRD and EMG Experimental Workflow.
Preparation and Administration of this compound
Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., 10% Tween 80 in saline, or 5% DMSO, 5% Cremophor EL, and 90% saline)
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5, 10, 20 mg/kg) and the weight of the rats.
-
Dissolve the this compound powder in the vehicle solution. Gentle warming and vortexing may be required to achieve complete dissolution.
-
-
Administration:
-
Administer the this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The injection is typically given 30-60 minutes before the start of the CRD procedure to allow for drug absorption and distribution.
-
Conclusion
This compound is a powerful tool for elucidating the role of the CRF-CRF1 signaling pathway in the development and maintenance of visceral hypersensitivity in animal models of IBS. The protocols outlined above provide a framework for inducing a stress-related visceral hypersensitivity phenotype and for quantitatively assessing the efficacy of this compound in ameliorating this condition. By utilizing these methods, researchers can gain valuable insights into the neurobiology of visceral pain and advance the development of novel therapeutics for IBS and other stress-related functional gastrointestinal disorders.
References
- 1. Differential activation of colonic afferents and dorsal horn neurons underlie stress-induced and comorbid visceral hypersensitivity in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroacupuncture alleviates stress-induced visceral hypersensitivity through an opioid system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral CRF-R1/CRF-R2 antagonist, astressin C, induces a long-lasting blockade of acute stress-related visceral pain in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-Releasing Factor Receptor 1 Antagonist Alters Regional Activation and Effective Connectivity in an Emotional–Arousal Circuit during Expectation of Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The visceromotor responses to colorectal distension and skin pinch are inhibited by simultaneous jejunal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Antalarmin to Investigate Drug Withdrawal-Induced Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug withdrawal is often accompanied by a state of heightened anxiety, a negative affective state that significantly contributes to relapse. The corticotropin-releasing factor (CRF) system, a key regulator of the stress response, has been identified as a critical mediator of withdrawal-induced anxiety.[1][2] Antalarmin, a selective antagonist of the CRF type 1 (CRF1) receptor, has emerged as a valuable pharmacological tool to investigate the role of the CRF system in this process. By blocking the action of CRF at its primary receptor, this compound allows researchers to probe the neurobiological underpinnings of drug withdrawal and evaluate the therapeutic potential of CRF1 receptor antagonism.[3][4][5]
These application notes provide detailed protocols for utilizing this compound in preclinical models of drug withdrawal-induced anxiety, along with data presentation guidelines and visualizations of key pathways and workflows.
Signaling Pathways and Experimental Workflow
CRF1 Receptor Signaling Pathway
Corticotropin-releasing factor (CRF) binds to the CRF1 receptor, a G-protein coupled receptor, initiating a signaling cascade that plays a crucial role in the body's stress response. This pathway is implicated in the anxiety-like behaviors observed during drug withdrawal. The binding of CRF to the CRF1 receptor primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological and behavioral responses associated with stress and anxiety. This compound acts as a competitive antagonist at the CRF1 receptor, blocking CRF from binding and thereby inhibiting this signaling cascade.
Experimental Workflow
The investigation of this compound's effect on drug withdrawal-induced anxiety typically follows a structured experimental workflow. This involves inducing drug dependence in animal models, followed by a period of withdrawal during which this compound or a vehicle is administered. Subsequently, anxiety-like behaviors are assessed using established behavioral paradigms.
Experimental Protocols
Protocol 1: Ethanol Withdrawal-Induced Anxiety in Rats
This protocol is adapted from studies investigating the effects of this compound on anxiety-like behavior following chronic ethanol exposure.
1. Induction of Ethanol Dependence:
-
Method: Intermittent ethanol vapor exposure.
-
Apparatus: Standard rodent cages placed within sealed inhalation chambers.
-
Procedure:
-
House male Wistar rats in the inhalation chambers.
-
Expose rats to ethanol vapor for 14 hours per day (e.g., 7:00 PM to 9:00 AM) and air for the remaining 10 hours.
-
Maintain stable blood ethanol concentrations (BECs) between 150-250 mg/dl by adjusting the ethanol vapor concentration.
-
Continue this intermittent exposure for a minimum of 4 weeks to induce a state of ethanol dependence.
-
A control group of rats should be exposed to air only in identical chambers.
-
2. This compound Administration:
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as a sterile, lipid-soluble fat emulsion (e.g., Liposyn II).
-
Dosage: A typical effective dose is 20 mg/kg.
-
Administration: Administer this compound via intraperitoneal (IP) injection.
-
Timing: Inject the animals 80 minutes prior to behavioral testing during the withdrawal phase. The withdrawal period begins at the start of the 10-hour air exposure cycle.
3. Assessment of Anxiety-Like Behavior (Elevated Plus Maze):
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Protocol 2: Naloxone-Precipitated Morphine Withdrawal-Induced Anxiety in Rats
This protocol outlines a method for inducing acute morphine dependence and precipitating withdrawal to study its anxiogenic effects.
1. Induction of Morphine Dependence:
-
Method: Repeated morphine injections.
-
Procedure:
-
Administer morphine sulfate (e.g., 10 mg/kg, subcutaneous) twice daily for 4-8 days to induce dependence.
-
A control group should receive saline injections on the same schedule.
-
2. This compound Administration:
-
Drug Preparation: Prepare this compound as described in Protocol 1.
-
Dosage: 20 mg/kg, IP.
-
Timing: Administer this compound 30-60 minutes before the precipitation of withdrawal.
3. Precipitation of Withdrawal and Behavioral Assessment:
-
Withdrawal Precipitation: Administer the opioid antagonist naloxone (e.g., 1 mg/kg, IP) to precipitate withdrawal symptoms.
-
Behavioral Assessment (Elevated Plus Maze):
-
Immediately after naloxone administration, place the rat on the elevated plus maze.
-
Conduct a 5-minute test session as described in Protocol 1.
-
A reduction in open arm exploration is typically observed during naloxone-precipitated withdrawal, and an attenuation of this effect by this compound would indicate its anxiolytic properties in this model.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Ethanol Withdrawal-Induced Anxiety in the Elevated Plus Maze
| Treatment Group | N | Time in Open Arms (seconds) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Non-Dependent + Vehicle | 8 | 105.2 ± 12.5 | 35.1 ± 4.2 | 6.8 ± 1.1 | 19.4 ± 2.3 |
| Non-Dependent + this compound (20 mg/kg) | 8 | 108.9 ± 14.1 | 36.3 ± 4.7 | 7.1 ± 1.3 | 19.6 ± 2.5 |
| Ethanol-Dependent + Vehicle | 8 | 45.3 ± 8.9 | 15.1 ± 3.0 | 3.2 ± 0.8* | 21.2 ± 2.8 |
| Ethanol-Dependent + this compound (20 mg/kg) | 8 | 98.7 ± 11.6# | 32.9 ± 3.9# | 6.5 ± 1.0# | 19.9 ± 2.1 |
Data are presented as mean ± SEM. *p < 0.05 compared to Non-Dependent + Vehicle. #p < 0.05 compared to Ethanol-Dependent + Vehicle. (Note: Data are representative and for illustrative purposes).
Table 2: Effect of this compound on Naloxone-Precipitated Morphine Withdrawal-Induced Anxiety
| Treatment Group | N | Time in Open Arms (seconds) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Saline + Vehicle + Saline | 8 | 95.4 ± 10.1 | 31.8 ± 3.4 | 6.2 ± 0.9 | 19.5 ± 2.0 |
| Saline + this compound + Saline | 8 | 98.2 ± 11.5 | 32.7 ± 3.8 | 6.4 ± 1.0 | 19.6 ± 2.2 |
| Morphine + Vehicle + Naloxone | 8 | 33.6 ± 7.2 | 11.2 ± 2.4 | 2.5 ± 0.6* | 22.3 ± 2.6 |
| Morphine + this compound + Naloxone | 8 | 85.9 ± 9.8# | 28.6 ± 3.3# | 5.8 ± 0.8# | 20.2 ± 2.3 |
Data are presented as mean ± SEM. *p < 0.05 compared to Saline + Vehicle + Saline. #p < 0.05 compared to Morphine + Vehicle + Naloxone. (Note: Data are representative and for illustrative purposes).
Table 3: Effect of this compound on Hormonal Responses to Stress and Withdrawal
| Condition | Treatment | N | Plasma ACTH (pg/ml) | Plasma Corticosterone (ng/ml) |
| Baseline | Vehicle | 8 | 50.5 ± 5.1 | 102.3 ± 15.4 |
| Stress/Withdrawal | Vehicle | 8 | 152.8 ± 18.3 | 355.7 ± 40.1 |
| Stress/Withdrawal | This compound (20 mg/kg) | 8 | 75.6 ± 9.2# | 189.4 ± 25.6# |
Data are presented as mean ± SEM. *p < 0.05 compared to Baseline. #p < 0.05 compared to Stress/Withdrawal + Vehicle. (Note: Data are representative and for illustrative purposes based on findings that this compound can attenuate stress-induced increases in ACTH and corticosterone).
References
- 1. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing factor 1 antagonists selectively reduce ethanol self-administration in ethanol-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Antalarmin in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antalarmin is a non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the CRF1 receptor, this compound can mitigate the physiological and behavioral responses to stress.[1] These application notes provide a comprehensive overview of the oral administration of this compound in non-human primates, summarizing key quantitative data and providing detailed experimental protocols based on published research.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for orally administered this compound in rhesus macaques.
Table 1: Pharmacokinetic Parameters of Oral this compound in Rhesus Macaques
| Parameter | Value | Species | Dosage | Reference |
| Optimal Oral Dose | 20 mg/kg | Rhesus Macaque | 20 mg/kg | [2][3][4] |
| Oral Bioavailability | 19.3% | Rhesus Macaque | 20 mg/kg | [5] |
| Total Clearance | 4.46 L/hr/kg | Rhesus Macaque | 20 mg/kg | |
| Elimination Half-life | 7.82 hours | Rhesus Macaque | 20 mg/kg | |
| Mean Plasma Concentration (180 min post-dose) | 76 ng/mL | Rhesus Macaque | 20 mg/kg | |
| Mean Cerebrospinal Fluid (CSF) Concentration (180 min post-dose) | 9.8 ng/mL | Rhesus Macaque | 20 mg/kg |
Table 2: Neuroendocrine and Behavioral Effects of Oral this compound (20 mg/kg) in Rhesus Macaques During Social Stress
| Parameter | Effect of this compound | Baseline (Placebo) | Post-Stress (Placebo) | Post-Stress (this compound) | Reference |
| Plasma ACTH | Significantly Decreased | 48.67 ± 4.33 pg/mL | 67.5 ± 4.52 pg/mL | 45.5 ± 3.99 pg/mL | |
| Plasma Cortisol | Significantly Decreased | 27.28 ± 2.32 µg/dL | 44.95 ± 1.55 µg/dL | 35.23 ± 2.34 µg/dL | |
| Plasma Norepinephrine | Significantly Reduced | 131.5 ± 22.43 pg/mL | 338.8 ± 37.5 pg/mL | 234.2 ± 18.07 pg/mL | |
| Plasma Epinephrine | Significantly Reduced | 71.83 ± 12.16 pg/mL | 171.6 ± 17.74 pg/mL | 94.18 ± 18.14 pg/mL | |
| CSF CRH | Significantly Reduced | - | 101.5 ± 15.0 pg/mL | 73.88 ± 5.28 pg/mL | |
| Anxiety-like Behaviors (e.g., body tremors, grimacing, teeth gnashing) | Significantly Inhibited | - | 40.53 ± 6.31 events/30 min | 23.17 ± 1.31 events/30 min | |
| Exploratory Behaviors | Significantly Increased | - | 3.07 ± 1.22 events/30 min | 5.38 ± 1.50 events/30 min | |
| Sexual Behaviors | Increased | - | 0.00 ± 0.0 events/30 min | 0.43 ± 0.19 events/30 min |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its oral administration in non-human primates.
Caption: this compound blocks the CRF1 receptor, inhibiting the HPA axis cascade.
Caption: General workflow for oral this compound studies in non-human primates.
Experimental Protocols
1. Protocol for Preparation of Oral this compound Formulations
This protocol provides general guidelines for preparing this compound for oral administration. The chosen method may depend on the specific experimental design and animal compliance.
a) Flavored Tablet Formulation
-
Materials: this compound powder, microcrystalline cellulose (binder), flavorings (e.g., fruit flavor), sweetener (e.g., saccharin), tablet press.
-
Procedure:
-
Calculate the required amount of this compound for the desired dose (e.g., 20 mg/kg).
-
Mix the this compound powder with microcrystalline cellulose and other excipients.
-
Add a palatable flavoring and sweetener to encourage voluntary acceptance.
-
Compress the mixture into tablets of a size appropriate for the non-human primate species.
-
b) Gelatin-Based Formulation
This method is an alternative to gavage and can improve voluntary acceptance.
-
Materials: this compound powder, unflavored gelatin, fruit-flavored gelatin mix, water.
-
Procedure:
-
Dissolve the flavored and unflavored gelatin in hot water according to package instructions.
-
Once the gelatin has cooled slightly but is still liquid, suspend the calculated dose of this compound powder into the mixture.
-
Stir thoroughly to ensure a homogenous distribution of the drug.
-
Pour the mixture into molds to create small, manageable "treats."
-
Allow the gelatin to set at room temperature or in a refrigerator.
-
Store the gelatin treats in an airtight container in the refrigerator.
-
c) Marshmallow Mix Formulation
-
Materials: this compound powder, sugar-free marshmallow mix.
-
Procedure:
-
While the marshmallow mix is in a liquid state, incorporate the pre-weighed this compound powder.
-
Mix thoroughly to ensure a uniform suspension.
-
Allow the mixture to harden into a solid or semi-solid form that can be administered to the animal.
-
2. Protocol for Oral Administration
a) Voluntary Oral Administration
-
Objective: To administer this compound without causing stress associated with restraint and gavage.
-
Procedure:
-
Present the flavored tablet, gelatin treat, or marshmallow formulation to the animal in its home cage.
-
Observe the animal to ensure the full dose is consumed.
-
This method may require a period of positive reinforcement training to ensure consistent acceptance.
-
b) Oral Gavage Administration
-
Objective: To ensure precise and complete delivery of the this compound dose. This method should be performed by trained personnel to minimize animal stress and risk of injury.
-
Materials: this compound suspension (e.g., in water or a suitable vehicle), appropriate size gavage tube for the primate species, syringe.
-
Procedure:
-
The non-human primate should be gently restrained by trained handlers.
-
Measure the correct length of the gavage tube (from the corner of the mouth to the last rib).
-
Gently insert the gavage tube into the esophagus. Caution: Ensure the tube has not entered the trachea.
-
Once the tube is correctly positioned in the stomach, slowly administer the this compound suspension.
-
Gently remove the gavage tube.
-
Monitor the animal for any signs of distress after the procedure.
-
3. Protocol for Social Stress Paradigm and Sample Collection
This protocol is based on studies inducing social stress in rhesus macaques.
-
Procedure:
-
Administer this compound or placebo orally 90-180 minutes prior to the stressor.
-
For the social stressor, place two unfamiliar male macaques in adjacent cages separated by a transparent Plexiglas screen.
-
Record behavioral responses for a set period (e.g., 30 minutes).
-
Collect blood samples at baseline and at specified time points after the introduction of the stressor for hormone analysis (ACTH, cortisol, norepinephrine, epinephrine).
-
If required, cerebrospinal fluid (CSF) can be collected for CRH analysis. This is a more invasive procedure and should be performed under appropriate veterinary supervision.
-
Disclaimer: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with appropriate veterinary oversight. These protocols are intended as a guide and should be adapted to the specific needs of the research and the welfare of the animals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Troubleshooting & Optimization
Antalarmin solubility issues and solutions
Technical Support Center: Antalarmin
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), with a Ki value of 1 nM.[1][2] It functions by blocking the CRH1 receptor, thereby reducing the release of adrenocorticotropic hormone (ACTH) in response to stress.[3] This action helps to mitigate the physiological and behavioral responses to stressful stimuli.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. The approximate solubilities are as follows:
-
Dimethylformamide (DMF): ~20 mg/mL
-
Dimethyl sulfoxide (DMSO): ~12.5 mg/mL to 125 mg/mL (Note: Solubility in DMSO can be significantly impacted by its hygroscopic nature; using newly opened DMSO is recommended)
-
Ethanol: ~14 mg/mL to 41.5 mg/mL
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has low aqueous solubility. For in vivo studies requiring aqueous-based vehicles, co-solvents and formulating agents are necessary to achieve a stable solution or suspension.
Q4: How should this compound be stored?
A4: this compound as a crystalline solid should be stored at -20°C for long-term stability (≥ 4 years). Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the stability of this compound in solution?
A5: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C. It is recommended to prepare fresh working solutions for experiments.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in the chosen solvent.
-
Solution 1: Apply Heat and Sonication. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. This can be particularly helpful for achieving higher concentrations in solvents like DMF and ethanol.
-
Solution 2: Use Fresh, Anhydrous Solvents. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve this compound. Always use newly opened or properly stored anhydrous DMSO.
-
Solution 3: Check the Concentration. Ensure that the target concentration does not exceed the known solubility limit for the specific solvent. Refer to the solubility data table below.
Issue 2: The dissolved this compound precipitates out of solution upon addition to aqueous media.
-
Solution 1: Use a Co-solvent System. For experiments in aqueous buffers or cell culture media, prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it stepwise into the aqueous medium while vortexing. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid toxicity to cells.
-
Solution 2: Employ a Formulation for In Vivo Use. For animal studies, use a vehicle designed to maintain the solubility of hydrophobic compounds. A common formulation is a three-part system:
-
Dissolve this compound in DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and mix.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
-
Issue 3: Inconsistent results are observed in biological assays.
-
Solution 1: Ensure Complete Dissolution. Undissolved particles can lead to inaccurate dosing and variability in results. Visually inspect the solution to ensure it is clear before use.
-
Solution 2: Prepare Fresh Solutions. Although stock solutions are stable for a period, it is best practice to prepare fresh working dilutions immediately before each experiment to ensure potency and consistency.
-
Solution 3: Verify Compound Integrity. If solubility issues persist and impact results, consider verifying the purity and integrity of the this compound solid through analytical methods.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12.5 - 125 | 30.1 - 301.2 | Requires sonication; hygroscopic nature of DMSO affects solubility. |
| DMF | 20 | 48.2 | May require sonication and warming. |
| Ethanol | 14 - 41.5 | 33.7 - 100 | May require sonication and warming. |
Table 2: Formulations for In Vivo Administration of this compound
| Formulation Components | Ratio (v/v/v/v) | Achievable Concentration | Appearance | Reference |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.08 mg/mL (5.01 mM) | Clear Solution | |
| DMSO / SBE-β-CD in Saline | 10% / 90% (of 20% SBE-β-CD) | 2.08 mg/mL (5.01 mM) | Suspended Solution | |
| DMSO / Corn Oil | 10% / 90% | ≥ 2.08 mg/mL (5.01 mM) | Clear Solution | |
| Ethanol / Emulphor / Water | 1:1:9 | Not Specified | Solution | |
| Ethanol / Cremophor / Water | 5:5:90 | Not Specified | Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound hydrochloride (MW: 415.01 g/mol ). For 1 mL of a 10 mM stock, weigh 4.15 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution vigorously.
-
If necessary, place the tube in an ultrasonic bath for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration (IP Injection)
This protocol is adapted from a formulation yielding a clear solution.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.08 mg/mL.
-
Mix the final solution until it is clear. This solution is now ready for intraperitoneal injection.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound's mechanism of action via the CRH/CRHR1 signaling pathway.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing Antalarmin Dosage to Avoid Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Antalarmin, a selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby attenuating the physiological responses to stress, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2]
Q2: What is the recommended dosage range for this compound in preclinical studies?
A2: The optimal dosage of this compound can vary depending on the animal model and the specific experimental paradigm. However, a commonly effective oral dose in non-human primates is 20 mg/kg, which has been shown to significantly reduce behavioral, neuroendocrine, and autonomic responses to stress.[3] In rodents, intraperitoneal (i.p.) doses of 10-20 mg/kg have been frequently used to elicit behavioral effects. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of this compound?
A3: While this compound is known to be a selective antagonist for the CRF1 receptor with no significant binding to the CRF2 receptor, comprehensive public data on its broad off-target profile is limited. Some studies on non-peptide CRF1 antagonists suggest that at higher concentrations, interactions with other GPCRs or ion channels might occur. Therefore, it is crucial to use the lowest effective dose to minimize potential off-target effects. One study indicated that this compound's mode of action can differ depending on the G-protein coupling, acting as a competitive antagonist for Gs coupling and a noncompetitive antagonist for Gi activation.
Q4: How can I confirm that the observed effects in my experiment are due to CRF1 receptor antagonism?
A4: To confirm the on-target effects of this compound, you can include several controls in your experimental design:
-
Rescue experiment: In cell-based assays, you can attempt to "rescue" the effect of this compound by adding an excess of the CRF agonist.
-
Use of knockout models: If available, using cells or animals lacking the CRF1 receptor (CRF1-KO) can definitively show whether the effects of this compound are CRF1-dependent.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key in vitro assays for this compound evaluation.
Radioligand Binding Assay
Problem: High Non-Specific Binding (NSB)
dot
References
Troubleshooting inconsistent results with Antalarmin experiments
Welcome to the technical support center for Antalarmin, a selective, non-peptide corticotropin-releasing hormone receptor 1 (CRF1) antagonist. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this compound and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide drug that acts as a selective antagonist for the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1][2][3] By blocking this receptor, this compound can reduce the release of adrenocorticotropic hormone (ACTH) in response to chronic stress.[1] It is a lipophilic, pyrrolopyrimidine compound that can cross the blood-brain barrier, allowing it to act on central CRF receptors that are involved in behavioral and physiological stress responses.[4]
Q2: What are the common research applications of this compound?
This compound is widely used in preclinical research to investigate the role of the CRF1 receptor in various conditions. Key applications include:
-
Anxiety and Stress Models: It has been shown to reduce anxiety-like behaviors in various animal models.
-
Depression: Studies have explored its potential antidepressant-like effects.
-
Drug and Alcohol Addiction: Research suggests it may reduce volitional ethanol consumption and withdrawal symptoms.
-
Inflammation: this compound has demonstrated anti-inflammatory effects, for instance by suppressing carrageenin-induced inflammation.
Q3: Why am I seeing inconsistent results in my this compound experiments?
Inconsistent results with this compound can stem from several factors, including but not limited to:
-
Pharmacokinetics: this compound has variable oral bioavailability and a relatively short half-life in some species.
-
Dosage and Administration Route: The effective dose can vary significantly depending on the animal model, the stressor, and the route of administration (e.g., intraperitoneal vs. oral).
-
Experimental Model: The efficacy of this compound can be model-dependent. For instance, it has shown mixed results in different depression models.
-
Solubility: this compound's poor water solubility can lead to issues with vehicle selection and inconsistent dosing if not prepared correctly.
-
Stressor Intensity and Duration: The effect of this compound on the HPA axis can differ depending on the intensity and duration of the stressor. For example, it blocked the ACTH response to a mild stressor (2 footshocks) but not to a more intense one (100 inescapable shocks).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Lack of behavioral or physiological effect | Inadequate Dosage: The dose may be too low to achieve sufficient receptor occupancy. | Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific model and experimental conditions. Doses in literature for rats range from 10-40 mg/kg. Check Administration Route: Ensure the chosen administration route is appropriate. Intraperitoneal (i.p.) injection is common, but oral bioavailability can be low and variable. |
| Poor Bioavailability: this compound's oral bioavailability is reported to be around 19-27% in primates and rats, respectively. | Optimize Vehicle: Use a vehicle that enhances solubility and absorption. Common vehicles include solutions with DMSO, Tween 80, or Cremophor EL. Consider Alternative Administration: If oral administration is not effective, consider i.p. or subcutaneous (s.c.) injection. | |
| Timing of Administration: The time between drug administration and behavioral testing or stress exposure is critical. | Review Pharmacokinetics: Consider the time to maximum plasma concentration (Tmax) and elimination half-life in your species. Administer this compound to coincide with peak plasma levels during the critical experimental window. | |
| Inconsistent HPA Axis Modulation (ACTH/Corticosterone Levels) | Stressor-Dependent Effects: this compound's ability to suppress HPA axis activation is dependent on the nature and intensity of the stressor. | Characterize Your Stressor: Be aware that this compound may be more effective at blocking responses to mild or psychological stressors compared to severe physical stressors. Measure Both ACTH and Corticosterone: this compound has been reported to block ACTH release without significantly affecting corticosterone levels in some paradigms, possibly due to the complex regulation of the adrenal gland. |
| Timing of Blood Sampling: HPA axis hormones are released in a pulsatile manner and have different temporal dynamics. | Establish a Detailed Time Course: Collect blood samples at multiple time points post-stressor to capture the peak and duration of the hormonal response. | |
| Toxicity or Adverse Effects | High Doses: High doses of this compound have been associated with toxicity, including emesis, bone marrow suppression in dogs, and hepatic and renal changes in rats. | Adhere to Recommended Dose Ranges: Avoid using doses significantly higher than those reported to be effective and well-tolerated in the literature. Monitor Animal Health: Closely monitor animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. |
| Vehicle Toxicity: The vehicle used to dissolve this compound could have its own toxic effects. | Run Vehicle Controls: Always include a vehicle-only control group to differentiate between the effects of this compound and its vehicle. | |
| Solubility and Formulation Issues | Precipitation of Compound: this compound is poorly soluble in aqueous solutions. | Use Appropriate Solvents: this compound hydrochloride is soluble in organic solvents like DMSO, ethanol, and DMF. For in vivo use, it is often prepared in a vehicle containing a surfactant like Tween 80 or Cremophor EL. Proper Preparation Technique: Ensure the compound is fully dissolved. Sonication and warming may be necessary. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| CRF1 Receptor Binding Affinity (Ki) | Rat | 1 nM | |
| Oral Bioavailability | Rhesus Macaque | 19.3% | |
| Rat | 27% | ||
| Elimination Half-life | Rhesus Macaque | 7.82 hours | |
| Rat | 1.5 hours | ||
| Effective Oral Dose (Anxiety Reduction) | Rhesus Macaque | 20 mg/kg | |
| Effective I.P. Dose (Behavioral Effects) | Rat | 10 - 20 mg/kg | |
| Solubility in DMSO | - | ~12.5 - 125 mg/mL | |
| Solubility in Ethanol | - | ~14 mg/mL | |
| Solubility in DMF | - | ~20 mg/mL |
Experimental Protocols
General Protocol for In Vivo Behavioral Studies in Rodents
-
Animal Model: Select the appropriate rodent species and strain for your research question. House animals under standard controlled conditions.
-
This compound Preparation:
-
For intraperitoneal (i.p.) injection, a common vehicle is 10% Tween 80 in saline.
-
Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
Ensure this compound is fully dissolved, using sonication if necessary. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., i.p.).
-
The pre-treatment time before behavioral testing is crucial. A common window is 60-120 minutes before the test.
-
-
Behavioral Testing:
-
Conduct the behavioral test (e.g., elevated plus maze, forced swim test, open field test).
-
Ensure testing conditions are consistent across all groups.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods.
-
Always include a vehicle control group and a positive control if applicable.
-
Protocol for Assessing HPA Axis Response in Rodents
-
Animal Preparation: Follow steps 1-3 of the behavioral protocol.
-
Stressor Exposure: Expose the animals to the desired stressor (e.g., restraint, footshock).
-
Blood Sampling:
-
Collect blood samples at predetermined time points. For rats, tail-nick blood collection is a common method.
-
A baseline sample should be taken before drug administration and stress exposure.
-
Collect subsequent samples at time points relevant to the peak ACTH and corticosterone response (e.g., 15, 30, 60, 90 minutes post-stressor initiation).
-
-
Hormone Analysis:
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Measure ACTH and corticosterone concentrations using commercially available ELISA or RIA kits.
-
-
Data Analysis:
-
Analyze hormone data using appropriate statistical tests, such as two-way ANOVA, to assess the effects of treatment and stress.
-
Visualizations
References
How to minimize stress in animals during Antalarmin administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animals during Antalarmin administration.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, focusing on practical solutions to ensure animal welfare and data integrity.
Issue 1: Signs of Acute Stress During or Immediately After Administration
-
Symptoms: Vocalization, struggling, freezing, urination/defecation during handling, or immediate post-administration lethargy or agitation.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Handling and Restraint | • Habituation and Acclimation: Ensure animals have undergone a sufficient acclimatization period of at least 3-7 days upon arrival to stabilize their physiological and psychological state.[1][2][3] • Refined Handling Techniques: Avoid tail handling.[4][5] Use non-aversive methods such as tunnel handling or cupped hands, which have been shown to reduce anxiety. Habituate animals to the handler and the procedure for several days prior to the experiment. • Minimize Restraint Time: Prepare all materials in advance to minimize the duration of restraint. Studies show a direct correlation between restraint duration and stress hormone levels. |
| Aversive Administration Procedure | • Route of Administration: Consider less invasive routes if appropriate for the experimental design. Voluntary oral administration is the least stressful method. Oral gavage is generally more stressful than intraperitoneal (IP) injection, which in turn is more stressful than intravenous (IV) injection when performed skillfully. • Injection Technique (IP/SC): Use the correct needle gauge and length for the animal's size. For IP injections in rats, aim for the lower right abdominal quadrant to avoid the cecum. Administer the solution at a steady, slow pace. • Oral Gavage Technique: Use flexible, soft-tipped gavage needles to prevent esophageal injury. Pre-coating the gavage needle with a sucrose solution can reduce stress and increase acceptance by the animal. |
| Vehicle Formulation Issues | • Irritation or Pain at Injection Site: Ensure the vehicle is non-irritating and at an appropriate pH. For this compound, which has low water solubility, vehicles such as 5% dimethyl sulfoxide (DMSO) and 5% Cremophor EL in sterile saline, or a 1:1:9 solution of ethanol, emulphor, and sterile water have been used. • Solution Temperature: Warm the solution to room or body temperature before administration to prevent discomfort. |
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptoms: High variability in behavioral or physiological data, unexpected changes in baseline stress hormone levels, or lack of expected drug efficacy.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Underlying Stress Confounding Data | • Environmental Enrichment: House animals in enriched environments with nesting material, shelters, and opportunities for species-typical behaviors. This can reduce baseline stress levels and improve the reliability of experimental results. • Consistent Procedures: Ensure all experimental procedures, including handling and administration, are performed consistently across all animals and groups by the same trained personnel. |
| This compound Solution Instability or Incorrect Preparation | • Solubility Issues: this compound has poor water solubility. Ensure it is fully dissolved in the chosen vehicle. Sonication may be required. Inadequate dissolution can lead to inaccurate dosing. • Vehicle Choice: The vehicle can impact drug absorption and bioavailability. For oral administration, lipid-based formulations can improve bioavailability. For IP injections, ensure the vehicle is appropriate for this route. • Fresh Preparation: Prepare this compound solutions fresh daily unless stability data for your specific vehicle indicates otherwise. |
| Timing of Administration and Behavioral Testing | • Pharmacokinetics: Consider the pharmacokinetic profile of this compound. Following oral administration in macaques, plasma and cerebrospinal fluid (CSF) levels peak around 3 hours post-administration. The timing of behavioral or physiological testing should align with the expected peak concentration of the drug. |
Frequently Asked Questions (FAQs)
Q1: What is the least stressful method for administering this compound to rodents?
A1: Voluntary oral administration is the least stressful method. This can be achieved by incorporating this compound into a palatable food or jelly, which the animals consume willingly, eliminating the need for restraint and handling associated with other methods. If precise dosing is required and voluntary intake is not feasible, refined oral gavage or intraperitoneal injection techniques with proper habituation are the next best options.
Q2: How can I prepare a suitable vehicle for this compound?
A2: Due to its low water solubility, this compound requires a non-aqueous vehicle or a co-solvent system. Commonly used vehicles include:
-
For Intraperitoneal (IP) Injection:
-
A solution of 5% DMSO and 5% Cremophor EL in sterile saline.
-
A 1:1:9 solution of ethanol, emulphor (an oil-based emulsifier), and sterile water.
-
A sterile, lipid-soluble fat emulsion.
-
-
For Oral Administration:
-
Lipid-based formulations containing oleic acid, Cremophor EL, and Labrasol have been shown to increase oral bioavailability.
-
For primates, this compound has been administered orally in a flavored tablet or mixed with marshmallow mix.
-
-
For Intravenous (IV) Injection:
-
A solution of ethanol, Cremophor, and water (e.g., 5:5:90 v/v/v) has been used for intravenous administration in primates.
-
Always ensure the final solution is sterile and non-irritating. It is crucial to test the solubility and stability of this compound in your chosen vehicle before beginning in vivo experiments.
Q3: What are the key indicators of stress I should monitor in my animals?
A3: Both behavioral and physiological indicators should be monitored:
-
Behavioral Indicators: Increased vocalization, struggling during handling, freezing, excessive grooming, changes in posture (hunching), reduced food and water intake, and alterations in social behavior.
-
Physiological Indicators: The most common physiological biomarkers for stress are the hormones corticosterone (in rodents) or cortisol (in primates) and adrenocorticotropic hormone (ACTH). These can be measured in plasma, serum, saliva, or feces. An increase in these hormone levels is a hallmark of the stress response.
Q4: How long should the acclimatization period be before starting this compound administration?
A4: A minimum acclimatization period of 3 days (72 hours) is recommended for rodents before any survival experiments. For more sensitive studies or for animals shipped over long distances, a longer period of 5-7 days may be beneficial to allow for complete physiological and psychological stabilization. This helps to ensure that the stress from transportation does not confound the experimental data.
Q5: Can repeated this compound injections lead to sensitization and increased stress?
A5: Yes, repeated aversive procedures like injections can lead to sensitization, where the animal's stress response becomes more pronounced with each subsequent procedure. To mitigate this, it is crucial to use refined handling and injection techniques, and to habituate the animals to the procedure. Playful handling or "tickling" in rats has been shown to reduce the stress of repeated intraperitoneal injections.
Quantitative Data on Stress Biomarkers
The following table summarizes the impact of different administration-related stressors on plasma corticosterone levels in rodents, a key indicator of physiological stress.
| Stressor | Species | Baseline Corticosterone (ng/mL) | Post-Stressor Corticosterone (ng/mL) | Fold Increase | Reference |
| Restraint (1 hour) | Mouse | ~20-50 | ~200-400 | ~4-10x | |
| Oral Gavage (Water) | Mouse | ~25 | ~125 | ~5x | |
| Oral Gavage (Sucrose-coated needle) | Mouse | ~25 | ~40 | ~1.6x | |
| Intraperitoneal Injection (with restraint) | Rat | Not specified | Increased by ~50% compared to non-restrained injection | - | |
| Repeated Injection Stress | Mouse | ~50 | ~250 (after acute stress test) | ~5x |
Note: Baseline and post-stressor values can vary significantly based on the specific strain, time of day, and assay used. The data presented here are illustrative of the relative impact of these procedures.
Experimental Protocols
Protocol 1: Low-Stress Intraperitoneal (IP) Injection in Mice
-
Habituation: For at least three days prior to the experiment, handle the mice using a tunnel or cupped hands for 1-2 minutes each day.
-
Preparation: Prepare the this compound solution in a sterile vehicle and draw it into a new sterile syringe with an appropriate gauge needle (e.g., 25-27G). Warm the solution to room temperature.
-
Restraint: Use a non-aversive handling method to pick up the mouse. Place the mouse on a surface it can grip, like a wire cage lid. Gently scruff the loose skin at the back of the neck. For a less stressful alternative, a trained handler can perform the injection with minimal restraint while the mouse is held securely but gently.
-
Injection: Turn the mouse to expose the abdomen. Identify the lower right quadrant. Insert the needle at a 30-40 degree angle with the bevel up. Aspirate briefly to ensure no fluid enters the syringe (indicating entry into an organ or vessel). Slowly inject the solution.
-
Post-Injection: Withdraw the needle and immediately return the mouse to its home cage. Monitor the animal for any signs of distress.
Protocol 2: Voluntary Oral Administration of this compound in Mice
-
Jelly Preparation: Prepare a palatable gelatin-based jelly. A common recipe involves dissolving gelatin and a non-caloric sweetener (like Splenda) in water.
-
This compound Incorporation: While the jelly mixture is still liquid but cool enough not to degrade the compound, dissolve the required dose of this compound into it. Ensure thorough mixing for uniform distribution. Pour the mixture into molds and allow it to set.
-
Training: For 3-4 days before the experiment, offer the mice a small piece of the vehicle-only jelly at the same time each day. This trains them to readily consume it.
-
Administration: On the day of the experiment, provide each mouse with a pre-weighed piece of the this compound-containing jelly corresponding to the correct dose for its body weight.
-
Verification: Observe the mice to ensure they consume the entire piece of jelly. This method minimizes stress by avoiding restraint and forced administration.
Visualizations
Caption: this compound's mechanism of action on the HPA axis.
Caption: Workflow for minimizing stress in this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 3. pnas.org [pnas.org]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
Technical Support Center: Antalarmin & Blood-Brain Barrier Penetration
Welcome to the technical support center for Antalarmin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to blood-brain barrier (BBB) penetration in their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1] By blocking this receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby modulating the body's response to stress.[1][2] Its high affinity for the CRF1 receptor (Ki = 1 nM) makes it a potent tool for studying the role of the CRF system in various physiological and pathological processes.[1]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, this compound is a lipophilic compound that can cross the BBB and exert its effects on the central nervous system (CNS).[3] Studies in various animal models have demonstrated its central activity, including the reduction of anxiety-like behaviors.
Q3: What are the known physicochemical properties of this compound relevant to BBB penetration?
This compound's ability to cross the BBB is influenced by its physicochemical properties. Key properties are summarized in the table below.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 378.56 g/mol | Within the favorable range for passive diffusion across the BBB. |
| LogP (Octanol/Water) | ~5.0 - 6.6 | High lipophilicity, which generally favors partitioning into the lipid membranes of the BBB. |
| Aqueous Solubility | Poorly soluble in water (<1 µg/mL) | Low aqueous solubility can be a limiting factor for bioavailability and may require specific formulation strategies for in vivo studies. |
| pKa | ~5.0 (weakly basic) | The ionization state at physiological pH (7.4) will influence its ability to cross cell membranes. |
Q4: What are the main signaling pathways activated by the CRF1 receptor that this compound blocks?
The CRF1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs-adenylyl cyclase pathway. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in the stress response. There is also evidence for CRF1 receptor coupling to other pathways, such as the Phospholipase C (PLC)/Protein Kinase C (PKC) and ERK/Akt pathways, depending on the cell type and context.
Troubleshooting Guide
Problem 1: Inconsistent or lack of CNS effects in in vivo experiments.
If you are not observing the expected central effects of this compound in your animal models, consider the following troubleshooting steps related to BBB penetration:
-
Verify Drug Formulation and Administration:
-
Solubility: Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. A common formulation involves suspending this compound in warm water with 20% Tween-80. Ensure the compound is fully dissolved or forms a stable, homogenous suspension immediately before administration.
-
Route of Administration: Oral bioavailability of this compound has been reported to be around 19% in macaques and for a close analog, CP-154,526, 27% in rats. Intraperitoneal (i.p.) or intravenous (i.v.) administration may provide more consistent plasma concentrations.
-
-
Assess Pharmacokinetics in Your Model:
-
Plasma and Brain Concentrations: It is crucial to measure the concentration of this compound in both plasma and brain tissue to confirm exposure. A low brain-to-plasma ratio could indicate poor BBB penetration in your specific experimental setup.
-
Timing of Behavioral/Physiological Readouts: Consider the pharmacokinetic profile of this compound in your chosen species. The timing of your experimental readouts should coincide with the expected peak concentration (Cmax) of the drug in the brain.
-
-
Consider Efflux Transporter Activity:
-
P-glycoprotein (P-gp): While direct evidence for this compound as a P-gp substrate is limited, many lipophilic compounds are subject to efflux by transporters like P-gp at the BBB. If brain concentrations are unexpectedly low despite adequate plasma levels, co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) in a pilot study could help determine if efflux is a contributing factor.
-
Problem 2: Difficulty achieving desired brain concentrations of this compound.
If pharmacokinetic analysis reveals suboptimal brain exposure, the following strategies can be employed:
-
Formulation Optimization:
-
Nanosuspensions: For compounds with low solubility, creating a nanosuspension can improve the dissolution rate and bioavailability.
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or nanoemulsions can enhance its stability and facilitate transport across the BBB.
-
Use of Surfactants: Polysorbate 80 (Tween 80) is a commonly used surfactant that can improve the solubility and absorption of lipophilic drugs.
-
-
Alternative Routes of Administration:
-
Intranasal Delivery: This route can bypass the BBB to some extent by allowing direct transport to the CNS via the olfactory and trigeminal nerves.
-
Quantitative Data
The following tables summarize key pharmacokinetic parameters of this compound and its close analog, CP-154,526, from published studies.
Table 1: Pharmacokinetic Parameters of this compound and its Analog (CP-154,526)
| Compound | Species | Dose & Route | Oral Bioavailability (%) | Brain:Plasma Ratio | CSF Concentration (ng/mL) | Plasma Concentration (ng/mL) |
| This compound | Macaque | 20 mg/kg, oral | 19% | - | 9.8 (at 3h) | 76 (at 3h) |
| CP-154,526 | Rat | 5 mg/kg, oral | 27% | 2.5 (at 8h) | - | - |
| This compound | Mouse | 20 mg/kg, i.p. | - | - | - | 580 (at 30 min), 40.33 (at 12h) |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to predict the passive diffusion of this compound across the BBB.
Materials:
-
PAMPA plate (e.g., from BioAssay Systems)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
UV plate reader
Procedure:
-
Prepare Donor Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution with PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Hydrate the PAMPA Plate Membrane: Add 180 µL of PBS to each well of the acceptor plate. Place the donor plate on top of the acceptor plate and incubate for 1 hour at room temperature to hydrate the membrane.
-
Perform the Assay:
-
Discard the PBS from the donor plate and add 180 µL of the this compound donor solution to each well.
-
Carefully place the donor plate back onto the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
-
Quantify Compound Concentrations: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a UV plate reader at its absorbance maximum.
-
Calculate Permeability: Use the manufacturer's provided equations or standard formulas to calculate the permeability coefficient (Pe). Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines the general steps for extracting and quantifying this compound from brain tissue.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Acetonitrile with an appropriate internal standard
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add a measured volume of ice-cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation and Extraction:
-
To a known volume of brain homogenate, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a specific method for the separation and detection of this compound and the internal standard based on their mass-to-charge ratios.
-
Quantify the concentration of this compound in the brain homogenate by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Visualizations
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's BBB penetration.
References
Navigating Antalarmin Behavioral Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental designs involving the CRF1 receptor antagonist, Antalarmin. It offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues encountered during behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-peptide, selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1).[1][2] By blocking this receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, particularly in response to chronic stress.[1][2] This action modulates the hypothalamic-pituitary-adrenal (HPA) axis, which is a central pathway in the body's stress response.[1] Its ability to cross the blood-brain barrier allows it to act on central CRH receptors, influencing behavioral responses to stress and anxiety.
Q2: What is the optimal dose of this compound for my behavioral study?
The optimal dose of this compound can vary depending on the animal model, administration route, and the specific behavioral paradigm. For rats, intraperitoneal (i.p.) injections of 10-20 mg/kg have been shown to be effective in fear conditioning and ethanol self-administration studies. In some cases, oral administration of 3-30 mg/kg has also been reported to be effective. For rhesus monkeys, an oral dose of 20 mg/kg was found to be optimal for attenuating stress responses. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare and administer this compound?
This compound is a crystalline solid that is poorly soluble in water. It can be dissolved in vehicles such as 10% Tween 80 in distilled water, or in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For intraperitoneal (i.p.) injections, a common vehicle is a suspension in 10% Tween 80. Oral administration can be achieved by incorporating the compound into a palatable tablet or by gavage. It is crucial to ensure the compound is fully dissolved or evenly suspended before administration.
Q4: What is the recommended pre-treatment time for this compound?
The pre-treatment time depends on the route of administration and the pharmacokinetic profile of this compound in the chosen species. Following oral administration in macaques, a pre-treatment time of 90 minutes has been used. For intraperitoneal injections in rats, a pre-treatment time of 80 to 120 minutes is commonly employed. The elimination half-life has been reported as approximately 7.8 hours in macaques after oral administration and around 1.5 hours in rats for a close analog after intravenous injection. Researchers should consider these pharmacokinetic parameters when designing their studies.
Troubleshooting Guides
Issue 1: Inconsistent or lack of behavioral effects.
-
Problem: The expected anxiolytic or stress-reducing effects of this compound are not observed, or the results are highly variable between subjects.
-
Possible Causes & Solutions:
-
Inadequate Dose: The dose may be too low for the specific animal strain or stress paradigm. Conduct a dose-response study to determine the optimal effective dose.
-
Improper Vehicle/Solubility: this compound's poor water solubility can lead to inconsistent dosing if not properly prepared. Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication or gentle warming may aid dissolution in some vehicles.
-
Incorrect Pre-treatment Time: The timing of administration relative to the behavioral test is critical. Based on pharmacokinetic data, ensure sufficient time for the drug to reach peak plasma and brain concentrations.
-
Animal Strain Differences: Different rodent strains can exhibit varying sensitivities to CRF1 receptor antagonists. Consider the genetic background of your animals.
-
Severity of Stressor: The efficacy of this compound may be more pronounced in models with a significant stress component. The intensity and type of stressor in your paradigm might influence the outcome.
-
Issue 2: Vehicle-injected control group shows unexpected behavior.
-
Problem: The control group, receiving only the vehicle, displays unusual levels of anxiety or altered behavior.
-
Possible Causes & Solutions:
-
Vehicle Effects: The vehicle itself may have behavioral effects. For example, DMSO can have its own biological activity. Run a pilot study comparing the vehicle to a saline control to assess any intrinsic effects.
-
Injection Stress: The stress of the injection procedure can confound behavioral results. Ensure proper handling and habituation of the animals to the injection procedure to minimize stress.
-
Issue 3: Difficulty with compound solubility and stability.
-
Problem: this compound precipitates out of solution or appears unstable in the chosen vehicle.
-
Possible Causes & Solutions:
-
Incorrect Solvent: While this compound is soluble in DMF, DMSO, and ethanol, the final concentration and the presence of aqueous solutions can affect its stability. Prepare stock solutions in an appropriate organic solvent and make final dilutions immediately before use.
-
pH of the Solution: The pH of the vehicle can influence the solubility of the compound.
-
Storage: Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Analog (CP-154,526)
| Parameter | Species | Compound | Dose & Route | Value | Reference |
| Oral Bioavailability | Macaque | This compound | 20 mg/kg (p.o.) | 19.3% | |
| Rat | CP-154,526 | 5 mg/kg (p.o.) | 27% | ||
| Elimination Half-life (t½) | Macaque | This compound | 20 mg/kg (p.o.) | 7.8 hours | |
| Rat | CP-154,526 | 5 mg/kg (i.v.) | 1.5 hours | ||
| Total Clearance (CLt) | Macaque | This compound | 20 mg/kg (p.o.) | 4.46 L/hr/kg | |
| Rat | CP-154,526 | 5 mg/kg (i.v.) | 82 ml/min/kg | ||
| Volume of Distribution (Vd) | Rat | CP-154,526 | 5 mg/kg (i.v.) | 6.7 L/kg |
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Assay | Species | Route | Effective Dose Range | Observed Effect | Reference |
| Fear Conditioning | Rat | i.p. | 20 mg/kg | Reduced conditioned freezing | |
| Forced Swim Test | Rat | Oral | 3–30 mg/kg | Reduced immobility | |
| Ethanol Self-Administration | Rat | i.p. | 20 mg/kg | Reduced ethanol self-administration in dependent rats | |
| Defensive Withdrawal | Rat | i.p. | 5, 10, 20 mg/kg | Reduced defensive withdrawal behavior |
Experimental Protocols & Methodologies
Fear Conditioning Assay
This protocol is adapted from studies investigating the effect of this compound on the acquisition and expression of conditioned fear.
-
Apparatus: A conditioning chamber equipped with a grid floor for footshock delivery and a contextually different chamber for testing contextual fear.
-
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber and allow for a 2-3 minute exploration period.
-
Conditioning (Day 1): Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 120 minutes prior to conditioning. Place the animal in the conditioning chamber. After the exploration period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild footshock (e.g., 0.5-1.0 mA for 1-2 seconds). Repeat CS-US pairings for a set number of trials (e.g., 2-3 times).
-
Contextual Fear Testing (Day 2): Administer this compound or vehicle at the same pre-treatment time as Day 1. Place the animal back into the conditioning chamber (the context) and measure freezing behavior for a defined period (e.g., 5 minutes) in the absence of the CS and US.
-
Cued Fear Testing (Day 3): Place the animal in the novel context. After a habituation period, present the CS (tone) and measure freezing behavior.
-
-
Data Analysis: The primary measure is the percentage of time spent freezing. This is typically scored by an observer blind to the treatment conditions or by automated video analysis software.
Elevated Plus Maze (EPM) Assay
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle at the determined pre-treatment time.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to freely explore the maze for a 5-minute period.
-
Recording: The session is typically recorded by an overhead camera for later analysis.
-
-
Data Analysis: Key parameters include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity). An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
-
Social Interaction Test
This test evaluates social behavior and can be used to assess the effects of this compound on social stress.
-
Apparatus: A neutral, clean cage or arena.
-
Procedure:
-
Habituation: Individually habituate the test animal to the arena for a set period (e.g., 10 minutes) on a day prior to testing.
-
Administration: Administer this compound or vehicle to the test animal at the appropriate pre-treatment time.
-
Testing: Introduce the test animal and a novel, untreated partner animal of the same sex and similar weight into the arena.
-
Recording: Videotape the 10-minute interaction from above.
-
-
Data Analysis: A trained observer, blind to the treatment groups, scores behaviors such as:
-
Anogenital sniffing
-
Following
-
Grooming
-
Pinning
-
Avoidance/fleeing The total time spent in active social interaction is the primary dependent variable.
-
Visualizations
References
Technical Support Center: Managing Side Effects of Chronic Antalarmin Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential side effects associated with the chronic administration of Antalarmin in preclinical research settings. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide corticotropin-releasing hormone receptor 1 (CRF1) antagonist.[1] Its primary mechanism of action is to block the CRF1 receptor, thereby reducing the release of adrenocorticotropic hormone (ACTH) in response to chronic stress.[1] By inhibiting the hypothalamic-pituitary-adrenal (HPA) axis, this compound is investigated for its potential therapeutic effects in stress-related disorders such as anxiety and depression.
Q2: What are the known potential side effects of chronic this compound administration in animal models?
A2: Preclinical toxicology studies have identified several potential side effects associated with chronic this compound administration. In rats, dose-dependent microscopic renal changes (cortical necrosis, inflammation, hypertrophy, nephropathy) and hepatic pathology (bile duct hyperplasia, epithelial necrosis, periportal inflammation) have been observed. In dogs, reported side effects include emesis and bone marrow suppression (lymphoid depletion). It is important to note that canine bone marrow cells have shown higher sensitivity to this compound cytotoxicity compared to rat and human cells, suggesting that the bone marrow toxicity observed in dogs might over-predict its effects in humans.
Q3: How should I formulate this compound for chronic oral administration in my studies?
A3: this compound has poor water solubility. For oral administration in rats, a lipid-based formulation or a solution with a co-solvent like 20% Cremophor EL has been shown to significantly increase bioavailability compared to a simple suspension. A common vehicle for intraperitoneal injection in rats is a 1:1:9 solution of ethanol, emulphor (an oil-based emulsifier), and sterile water. For oral administration in primates, this compound has been formulated in flavored tablets. The specific formulation should be optimized based on the experimental needs, ensuring the final solution is sterile and free of particulates.
Q4: Are there any known drug interactions with this compound?
A4: The available preclinical literature does not extensively detail specific drug-drug interactions with this compound. However, as with any compound that modulates the HPA axis, caution should be exercised when co-administering other drugs that affect this system, such as corticosteroids or other psychoactive agents. Researchers should conduct pilot studies to assess potential interactions with other compounds used in their experimental paradigm.
Troubleshooting Guides
Issue 1: Observed Signs of Renal Toxicity in Rats
-
Symptoms: Increased water consumption, changes in urine volume or color, weight loss, lethargy.
-
Troubleshooting Steps:
-
Confirm with Biochemical Markers: Immediately collect blood and urine samples to assess renal function. Key biomarkers include serum creatinine (SCr) and blood urea nitrogen (BUN).[2] A significant increase in these markers is indicative of kidney injury.
-
Dose Reduction/Temporary Cessation: Consider reducing the dose of this compound or temporarily halting administration to observe if renal function markers improve.
-
Hydration: Ensure animals have free access to water. In cases of dehydration, consider providing supplemental hydration as advised by a veterinarian.
-
Histopathological Analysis: At the end of the study, or if an animal is euthanized due to declining health, perform a thorough histopathological examination of the kidneys to characterize the nature and extent of any damage.
-
Consider Protective Agents: While no specific agent is validated for this compound, preclinical research has explored various agents for drug-induced kidney injury, including antioxidants. This should be considered an experimental variable and would require appropriate control groups.
-
Issue 2: Observed Signs of Hepatic Toxicity in Rats
-
Symptoms: Jaundice (yellowing of the skin or eyes, though difficult to observe in rodents), lethargy, changes in appetite, abdominal distension.
-
Troubleshooting Steps:
-
Confirm with Liver Function Tests: Collect blood samples to measure key liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes are indicators of liver damage.[3]
-
Dose Adjustment: Similar to renal toxicity, a dose reduction or temporary cessation of this compound administration should be considered.
-
Supportive Care: Provide nutritional support if the animal is not eating.
-
Hepatoprotective Agents: The use of hepatoprotective agents like S-adenosylmethionine (SAMe) or milk thistle (silymarin) has been explored for drug-induced liver injury in veterinary medicine and could be considered as a potential supportive measure, though their efficacy specifically with this compound is unknown.
-
Histopathology: Conduct a histopathological examination of the liver to assess for cellular damage, inflammation, and bile duct changes.
-
Issue 3: Observed Signs of Bone Marrow Suppression in Dogs
-
Symptoms: Lethargy, weakness, pale gums (anemia), signs of infection (due to neutropenia), or unusual bruising/bleeding (thrombocytopenia).
-
Troubleshooting Steps:
-
Complete Blood Count (CBC): Perform a CBC to quantify red blood cells, white blood cells (specifically neutrophils), and platelets. A significant decrease in any of these cell lines indicates myelosuppression.
-
Dose Modification: Reduce or temporarily stop this compound administration and monitor blood counts closely.
-
Supportive Care for Neutropenia: If the absolute neutrophil count is critically low (e.g., below 1000-1500 cells/µL in dogs), there is an increased risk of sepsis. Prophylactic broad-spectrum antibiotics may be warranted under veterinary guidance. In severe cases, granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.
-
Supportive Care for Anemia/Thrombocytopenia: In cases of severe anemia or thrombocytopenia, blood transfusions may be necessary.
-
Regular Monitoring: Implement a regular blood monitoring schedule (e.g., weekly CBCs) for the duration of the chronic study.
-
Data Presentation
Table 1: Summary of Potential Side Effects and Monitoring Parameters for Chronic this compound Administration
| Species | Potential Side Effect | Primary Monitoring Parameters | Secondary Monitoring Parameters |
| Rat | Renal Toxicity | Serum Creatinine (SCr), Blood Urea Nitrogen (BUN) | Urinalysis (protein, glucose, ketones), Kidney weight, Histopathology |
| Hepatic Toxicity | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP), Total Bilirubin, Liver weight, Histopathology | |
| Dog | Bone Marrow Suppression | Complete Blood Count (CBC) with differential (Neutrophils, Platelets, Red Blood Cells) | Clinical signs of infection, bleeding, or anemia |
| Emesis | Clinical observation of vomiting | Frequency and severity of emetic episodes |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound and Monitoring in Rats
-
Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the start of the study.
-
Formulation Preparation:
-
Prepare the this compound formulation daily. For a lipid-based formulation, consult relevant literature for appropriate lipid vehicles.
-
For a solution, dissolve this compound in a vehicle such as 20% Cremophor EL in sterile water. Ensure the final solution is clear and homogenous.
-
-
Administration: Administer this compound or vehicle control orally via gavage once daily for the duration of the study (e.g., 90 days).
-
Clinical Monitoring:
-
Observe animals twice daily for any clinical signs of toxicity (e.g., changes in behavior, posture, activity, and food/water consumption).
-
Record body weights weekly.
-
-
Blood and Urine Collection:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (Day 0) and at regular intervals (e.g., Day 30, 60, and 90).
-
Collect urine samples (e.g., using metabolic cages) at the same intervals.
-
-
Biochemical Analysis:
-
Analyze serum for SCr, BUN, ALT, and AST.
-
Perform a complete urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect kidneys and liver, weigh them, and fix them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination. Tissues should be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for any signs of cellular damage, inflammation, or other pathological changes.
-
Protocol 2: Monitoring for Bone Marrow Suppression in Dogs During Chronic this compound Administration
-
Acclimatization: Acclimate Beagle dogs to the study environment for at least two weeks.
-
Formulation and Administration: Formulate this compound for oral administration (e.g., in capsules or a palatable vehicle). Administer once daily.
-
Clinical Monitoring:
-
Conduct daily clinical observations, noting any signs of lethargy, inappetence, fever, or bleeding.
-
Record body weights weekly.
-
-
Hematological Monitoring:
-
Collect blood samples (e.g., from the cephalic or jugular vein) at baseline and weekly throughout the study.
-
Submit samples for a Complete Blood Count (CBC) with a differential to determine absolute counts of neutrophils, lymphocytes, monocytes, eosinophils, basophils, red blood cells, and platelets.
-
-
Intervention Thresholds:
-
Neutropenia: If the absolute neutrophil count falls below 1,500 cells/µL, consult with a veterinarian. If it falls below 1,000 cells/µL, consider prophylactic antibiotics and a temporary reduction or cessation of this compound.
-
Thrombocytopenia: If the platelet count drops significantly (e.g., below 50,000/µL), monitor closely for any signs of bleeding and consult with a veterinarian.
-
Anemia: If the hematocrit or hemoglobin levels decrease significantly, investigate for potential causes and provide supportive care as needed.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound in the HPA Axis.
Caption: General Troubleshooting Workflow for Managing Side Effects.
References
Technical Support Center: Ensuring Consistent Delivery of Antalarmin in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable delivery of Antalarmin in preclinical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation of this compound in Vehicle | This compound is a lipophilic compound with low aqueous solubility. The chosen vehicle may not be appropriate for the desired concentration. | - Vehicle Selection: Utilize vehicles suitable for lipophilic compounds. Common choices include: - A mixture of Peceol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and PEG400 (e.g., in a 70%:20%:10% ratio) has been used for oral administration.[1] - For intravenous injections, a solution of ethanol, Cremophor EL, and water (e.g., 5:5:90 v/v/v) has been reported.[2] - For intraperitoneal (IP) administration, this compound can be dissolved in Liposyn.[3] - DMSO can be used for preparing stock solutions, but its final concentration in the administered solution should be minimized to avoid toxicity.[4]- Sonication & Warming: Gentle warming and sonication can aid in the dissolution of this compound.- pH Adjustment: The solubility of this compound may be pH-dependent. However, extensive data on its pH-solubility profile is not readily available in the provided results. It is recommended to test solubility at different pH values if other methods fail. |
| Inconsistent Behavioral or Physiological Effects | This could be due to variable drug absorption, degradation, or incorrect dosage. | - Route of Administration: The route of administration significantly impacts bioavailability. Oral gavage, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) routes have all been used. Ensure the chosen route is appropriate for the experimental question and is performed consistently.- Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group in your experimental design.- Dose-Response Curve: If inconsistent effects are observed, it is advisable to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. Doses in rodents have ranged from 5 mg/kg to 300 mg/kg depending on the administration route and study design.- Solution Stability: Prepare this compound solutions fresh before each experiment to avoid degradation. If storage is necessary, it should be done under appropriate conditions (e.g., protected from light, at a specified temperature), although specific stability data is limited in the provided results. |
| Precipitation at Injection Site (for SC or IP routes) | The drug may be precipitating out of solution upon contact with physiological fluids. | - Vehicle Optimization: Re-evaluate the vehicle composition. A different vehicle or the addition of co-solvents may be necessary to maintain solubility in vivo.- Administration Volume: For IP and SC injections, using a larger administration volume (while staying within ethical limits) can help to dilute the compound at the injection site and reduce the risk of precipitation. |
| Difficulty in Oral Administration (e.g., in primates) | The taste or formulation of the drug may lead to rejection by the animal. | - Flavored Formulations: For oral administration in non-rodent models, incorporating the powdered this compound into a palatable vehicle, such as a sugar-free marshmallow mix, can improve acceptance. Flavored tablets have also been used for oral dosing in rhesus macaques. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a non-peptide, selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1). By blocking the CRF1 receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. It is used in preclinical research to investigate the role of the CRF system in stress, anxiety, depression, and addiction.
2. What are the common administration routes and dosages for this compound?
The choice of administration route and dosage depends on the animal model and the specific research question.
| Animal Model | Route of Administration | Dosage Range | Reference |
| Rats | Intraperitoneal (IP) | 10 - 20 mg/kg | |
| Rats | Oral (p.o.) | 3 - 30 mg/kg | |
| Rats | Subcutaneous (SC) | 2 mL/kg (vehicle volume) | |
| Mice | Intraperitoneal (IP) | 5 - 20 mg/kg | |
| Primates (Marmosets) | Oral (p.o.) | 50 mg/kg | |
| Primates (Rhesus Macaques) | Oral (p.o.) | 20 mg/kg | |
| Primates (Rhesus Macaques) | Intravenous (IV) | 20 mg/kg |
3. What are suitable vehicles for dissolving this compound?
This compound is lipophilic and requires a non-aqueous or emulsion-based vehicle for solubilization.
| Vehicle Composition | Route of Administration | Reference |
| Liposyn | Intraperitoneal (IP) | |
| Peceol:TPGS:PEG400 (70%:20%:10%) | Oral (p.o.) | |
| Ethanol:Cremophor EL:Water (5:5:90) | Intravenous (IV) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | In Vivo (unspecified) | |
| 15% Cremophor EL, 85% Saline | In Vivo (unspecified) | |
| Flavored tablets or marshmallow mix | Oral (p.o.) |
4. How should this compound solutions be prepared and stored?
It is highly recommended to prepare this compound solutions fresh on the day of the experiment. If a stock solution is prepared in a solvent like DMSO, it should be stored at -20°C or -80°C in sealed vials to prevent moisture absorption. For final dosing solutions, especially emulsions, stability may be limited, and they should be used promptly after preparation.
5. What is the mechanism of action of this compound?
This compound acts as a competitive antagonist at the CRF1 receptor. In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the anterior pituitary. This binding stimulates the synthesis and release of ACTH, which in turn stimulates the adrenal cortex to release glucocorticoids (like corticosterone in rodents and cortisol in primates). By blocking the CRF1 receptor, this compound prevents the actions of CRF, thereby attenuating the downstream signaling cascade of the HPA axis.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Rats
Materials:
-
This compound powder
-
Liposyn (or a suitable lipid emulsion)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose (e.g., 20 mg/kg) and the number of animals.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of Liposyn to achieve the final desired concentration. The injection volume for IP administration in rats is typically 2-4 mL/kg.
-
Vortex the mixture vigorously for 2-3 minutes until the powder is fully suspended.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
Visually inspect the solution to ensure there are no visible particles.
-
Draw the solution into sterile syringes for administration. Prepare fresh on the day of the experiment.
Protocol 2: Preparation of this compound for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Peceol
-
TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
PEG400
-
Sterile container
-
Magnetic stirrer and stir bar
-
Warming plate
-
Oral gavage needles
Procedure:
-
Prepare the vehicle by mixing Peceol, TPGS, and PEG400 in a 70:20:10 ratio, respectively.
-
Gently warm the vehicle to approximately 40°C to reduce viscosity.
-
Weigh the required amount of this compound and add it to the warmed vehicle.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Maintain gentle warming if necessary.
-
Allow the solution to cool to room temperature before administration.
-
Administer the solution using appropriate oral gavage needles. The typical volume for oral gavage in rats is 5-10 mL/kg.
Visualizations
Caption: Mechanism of action of this compound in the HPA axis.
Caption: General experimental workflow for this compound delivery.
References
- 1. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validating Antalarmin efficacy in a new experimental setup
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for validating the efficacy of Antalarmin in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CP-156,181) is a non-peptide, selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1] By blocking this receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which is a key response to stress.[1][2] This mechanism makes it a valuable tool for studying the role of the CRF1 receptor in stress-related disorders such as anxiety and depression.[1]
Q2: What are the common experimental applications of this compound?
This compound is widely used in preclinical research to investigate the pathophysiology of conditions where the CRF1 system is implicated. Key application areas include:
-
Anxiety and Depression: To study the anxiolytic and antidepressant-like effects by blocking stress-induced behaviors.[1]
-
Inflammation: To explore the pro-inflammatory roles of CRH.
-
Addiction: To investigate the role of stress in drug-seeking and relapse behaviors.
-
Neurodegeneration: To assess the potential neuroprotective effects by inhibiting CRH-induced apoptosis.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its lipophilic nature, this compound has low aqueous solubility. The recommended solvents for preparing high-concentration stock solutions are dimethyl sulfoxide (DMSO) or ethanol. It is crucial to ensure the final concentration of the organic solvent in the experimental medium is low enough to avoid solvent-induced toxicity.
Q4: What are the key differences in preparing this compound for in vitro versus in vivo experiments?
For in vitro studies, a high-concentration stock solution in DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells (generally <0.1%).
For in vivo studies, the formulation depends on the route of administration. For oral administration, this compound can be dissolved in vehicles such as a mixture of peceol, TPGS, and PEG400 (70%:20%:10%). For intraperitoneal (i.p.) injections, it can be suspended in a vehicle like 0.5% (w/v) aqueous carboxymethylcellulose with 0.2% (w/v) Tween 80. For intravenous (i.v.) administration, a solution in ethanol, cremophor, and water (5:5:90, vol/vol/vol) has been used. A vehicle-only control group is essential in all in vivo experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
-
Symptom: You observe a precipitate or cloudiness in your cell culture medium or aqueous buffer after adding the this compound stock solution.
-
Cause: this compound is a lipophilic compound with poor water solubility. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous environment, the compound can crash out of solution if its solubility limit is exceeded. This can be exacerbated by temperature shifts between room temperature and a 37°C incubator.
-
Solution:
-
Pre-warm the media: Always pre-warm your cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
-
Increase mixing efficiency: Add the this compound stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Reduce the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Try lowering the final concentration.
-
Consider a different vehicle for in vivo studies: For animal studies, if precipitation is an issue, consider using a lipid-based formulation or a suspension to improve bioavailability.
-
Issue 2: Inconsistent or Noisy Data in In Vitro Assays
-
Symptom: You are observing high variability between replicate wells or experiments, or the dose-response curve is not behaving as expected.
-
Cause: This can be due to several factors, including inconsistent compound concentration due to precipitation, compound degradation, or off-target effects.
-
Solution:
-
Confirm solubility: Before starting your experiments, perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium.
-
Prepare fresh solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to minimize degradation.
-
Include proper controls:
-
Vehicle control: This is essential to ensure that the solvent used to dissolve this compound is not causing the observed effects.
-
Positive control: Use a known CRF1 receptor agonist (e.g., CRF peptide) to confirm that your assay system is responsive.
-
Negative control: Use an inactive compound to ensure the observed effects are specific to CRF1 receptor antagonism.
-
-
Issue 3: Lack of Efficacy or Unexpected Results in In Vivo Experiments
-
Symptom: this compound does not produce the expected behavioral or physiological effects in your animal model.
-
Cause: This could be due to poor bioavailability, inappropriate dosage, incorrect timing of administration, or the involvement of other biological pathways.
-
Solution:
-
Optimize the vehicle and route of administration: For lipophilic compounds like this compound, the choice of vehicle is critical for achieving adequate bioavailability. Consider pilot studies with different formulations.
-
Perform a dose-response study: The effective dose of this compound can vary between species and experimental models. Conduct a dose-response study to determine the optimal dose for your specific setup.
-
Consider pharmacokinetics: Be mindful of the pharmacokinetic properties of this compound, such as its half-life, to ensure that the compound is present at the target site at the time of your measurements.
-
Validate target engagement: To confirm that this compound is reaching its target and blocking the CRF1 receptor, you can measure a downstream biomarker. For example, you can assess its ability to block a CRF-induced increase in plasma ACTH.
-
Rule out off-target effects: To ensure the observed effects are specific to CRF1 antagonism, consider using a structurally different CRF1 antagonist as a comparator. Additionally, assess whether this compound affects behaviors that are not thought to be mediated by the CRF1 receptor.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Plasma ACTH Levels in Primates
| Treatment Group | Dose (mg/kg, oral) | Plasma ACTH (pg/ml, mean ± SEM) | Percent Reduction from Stress Control |
| Stress Control (Vehicle) | 0 | 75.75 ± 6.50 | - |
| This compound | 20 | 54.88 ± 5.29 | 27.5% |
Data from a study in male rhesus macaques exposed to a social stressor.
Table 2: Pharmacokinetic Parameters of this compound in Male SD Rats
| Parameter | Value |
| Oral Bioavailability (F) | 7.6% |
| Cmax (i.v., 5 mg/kg) | ~1000 ng/mL |
| Cmax (p.o., 10 mg/kg) | ~100 ng/mL |
Data from a pharmacokinetic study in Sprague-Dawley rats.
Experimental Protocols
Protocol 1: In Vitro Validation of this compound Efficacy using a cAMP Inhibition Assay
This protocol describes how to validate the ability of this compound to antagonize CRF-induced cyclic AMP (cAMP) production in a cell line expressing the CRF1 receptor.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or AtT-20) stably expressing the human or rat CRF1 receptor in the recommended growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a solution of a CRF1 agonist (e.g., ovine CRF) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add the CRF1 agonist to all wells except for the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percent inhibition of the CRF-induced cAMP response for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Validation of this compound Efficacy by Measuring Stress-Induced ACTH Release
This protocol describes how to validate the efficacy of this compound in blocking stress-induced ACTH release in rats.
-
Animals: Use adult male Sprague-Dawley rats, group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle suitable for the chosen route of administration (e.g., i.p. injection). A common vehicle is 0.5% carboxymethylcellulose with 0.2% Tween 80 in saline.
-
Prepare a vehicle-only solution for the control group.
-
-
Experimental Groups:
-
Group 1: Vehicle + No Stress
-
Group 2: Vehicle + Stress
-
Group 3: this compound (e.g., 20 mg/kg) + Stress
-
-
Procedure:
-
Administer this compound or vehicle to the rats via the chosen route (e.g., i.p. injection).
-
After a pre-determined time (e.g., 60 minutes) to allow for drug absorption and distribution, expose the "Stress" groups to an acute stressor (e.g., forced swim test for 5 minutes).
-
Immediately after the stressor, collect blood samples from all animals (e.g., via tail-nick or cardiac puncture under anesthesia).
-
Collect the blood into tubes containing EDTA to prevent coagulation.
-
-
ACTH Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Compare the plasma ACTH levels between the different experimental groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in ACTH levels in the "this compound + Stress" group compared to the "Vehicle + Stress" group indicates that this compound is effectively blocking the HPA axis response to the stressor.
-
Visualizations
Caption: Simplified signaling pathway of CRF1 receptor activation and its inhibition by this compound.
Caption: A logical workflow for validating the efficacy of this compound in a new experimental setup.
References
Validation & Comparative
Comparative Efficacy of Antalarmin and Other CRF1 Antagonists: A Guide for Researchers
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are central to the neuroendocrine, autonomic, and behavioral responses to stress.[1][2] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and addiction, making the CRF1 receptor a key therapeutic target.[1][2][3] Antalarmin was one of the first non-peptide, selective CRF1 receptor antagonists developed for preclinical research. This guide provides a comparative overview of the efficacy of this compound against other notable CRF1 antagonists, supported by experimental data and detailed methodologies for a scientific audience.
Quantitative Comparison of CRF1 Antagonist Efficacy
The following table summarizes key quantitative data for this compound and other selected CRF1 antagonists. Efficacy is compared based on their binding affinity for the CRF1 receptor (Ki or IC50) and their effects in preclinical models of anxiety and depression.
| Compound | Chemical Class | Binding Affinity (Ki/IC50) | Animal Model | Efficacy | Reference |
| This compound | Pyrrolopyrimidine | Ki = 1 nM | Rat Conditioned Fear | Reduced conditioned freezing | |
| Rat Forced Swim Test | No significant effect on immobility | ||||
| Primate Social Stress | Reduced anxiety, ACTH, and cortisol | ||||
| CP-154,526 | Pyrrolopyrimidine | High Affinity | Rat Forced Swim Test | No significant effect on immobility | |
| Rodent Anxiety Models | Anxiolytic-like effects | ||||
| R121919 (NBI 30775) | Phenylpyrimidine | High Affinity | Rat Defensive Burying | Anxiolytic-like effects | |
| Rat Forced Swim Test | No significant effect on immobility | ||||
| Human Major Depression (Phase IIa) | Reduced HAMD scores | ||||
| Pexacerfont (BMS-562086) | Pyrrolopyrimidine | High Affinity | Human Generalized Anxiety Disorder | No better than placebo | |
| LWH234 | Not Specified | Not Specified | Rat Forced Swim Test | Decreased immobility, increased climbing | |
| Crinecerfont | Not Specified | Not Specified | Human Congenital Adrenal Hyperplasia (Phase III) | Promising results | |
| Compound 2 (Thiazolo[4,5-d]pyrimidine derivative) | Thiazolo[4,5-d]pyrimidine | log IC50 = -8.22 | In vitro binding assay | 2.5 times more potent than this compound | |
| M43 (Thiazolo[4,5-d]pyrimidine derivative) | Thiazolo[4,5-d]pyrimidine | High Affinity | In vitro binding assay | Higher affinity than other tested analogs |
Key Experimental Protocols
In Vitro CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled CRF1 antagonist, such as [¹²⁵I]Tyr⁰-sauvagine or [³H]NBI 34041, is used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of a compound.
Methodology:
-
Animals: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On the first day, animals are placed in the water for 15 minutes.
-
Test session: 24 hours later, animals are administered the test compound (e.g., this compound, 10-30 mg/kg, i.p.) or vehicle. After a specified pretreatment time (e.g., 60 minutes), they are placed in the water again for a 5-minute session.
-
-
Behavioral Scoring: The duration of immobility (floating with only small movements to keep the head above water), swimming, and climbing behaviors are recorded.
-
Data Analysis: A significant reduction in immobility time is indicative of an antidepressant-like effect.
Measurement of Stress-Induced ACTH and Corticosterone
Objective: To evaluate the effect of a CRF1 antagonist on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.
Methodology:
-
Animals: Rats or mice are used.
-
Stress Induction: A stressor, such as a 15-minute forced swim or social stress, is applied.
-
Drug Administration: The test compound or vehicle is administered prior to the stressor.
-
Blood Sampling: Trunk blood is collected immediately after the stressor.
-
Hormone Measurement: Plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: A significant attenuation of the stress-induced increase in ACTH and corticosterone levels indicates that the compound is effectively blocking the HPA axis response at the level of the pituitary CRF1 receptors.
Visualizations
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway via Gs-protein coupling, leading to gene transcription.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical evaluation of a CRF1 antagonist's efficacy in a stress model.
Concluding Remarks
This compound has been a valuable tool in preclinical research, demonstrating efficacy in reducing stress-induced anxiety-like behaviors and HPA axis activation, particularly in primate models. However, its performance in models predictive of antidepressant activity, such as the forced swim test, has been inconsistent, a finding common to several other early-generation CRF1 antagonists like CP-154,526 and R121919.
While the initial clinical trials with compounds like R121919 showed some promise for depression, subsequent trials with other antagonists for anxiety and depression have yielded disappointing results. This has led to a refinement of the therapeutic scope for CRF1 antagonists. Newer generations of antagonists, including those from the thiazolo[4,5-d]pyrimidine class, exhibit superior binding affinities to this compound in vitro and hold promise. Furthermore, the clinical development of compounds like crinecerfont for conditions with clear HPA axis overactivation, such as congenital adrenal hyperplasia, represents a promising new direction for this class of drugs.
References
- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
Antalarmin vs. Astressin 2B: A Comparative Guide to Modulating Stress Responses
For Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing factor (CRF) system is a critical regulator of the body's response to stress, primarily through the activation of its two main G-protein coupled receptors: CRF receptor 1 (CRF1) and CRF receptor 2 (CRF2). The distinct roles and downstream signaling of these receptors present unique therapeutic opportunities for modulating the physiological and behavioral consequences of stress. This guide provides a detailed comparison of two key research compounds, Antalarmin and Astressin 2B, which act as selective antagonists for CRF1 and CRF2 receptors, respectively.
At a Glance: Key Differences
| Feature | This compound | Astressin 2B |
| Target Receptor | CRF1 Receptor (Antagonist) | CRF2 Receptor (Antagonist) |
| Chemical Class | Non-peptide, pyrrolopyrimidine | Peptide |
| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | Does not cross the blood-brain barrier |
| Primary Effects on HPA Axis | Attenuates HPA axis activity (decreases ACTH and cortisol) | Primarily modulates peripheral and specific central responses |
| Observed Behavioral Effects | Anxiolytic and antidepressant-like effects | Primarily involved in modulating visceral and peripheral stress responses |
Mechanism of Action and Signaling Pathways
This compound is a non-peptide antagonist that selectively binds to and blocks the CRF1 receptor.[1] This receptor is predominantly expressed in the anterior pituitary, as well as in various brain regions associated with stress and anxiety, such as the amygdala and hippocampus. Activation of the CRF1 receptor by CRF typically leads to the stimulation of adenylyl cyclase and protein kinase A (PKA), as well as phospholipase C (PLC) and protein kinase C (PKC) pathways, ultimately resulting in increased excitability and the release of stress hormones.[2] By blocking this interaction, this compound effectively dampens the downstream signaling cascade initiated by CRF, leading to a reduction in the stress response.
Astressin 2B, in contrast, is a potent and selective peptide antagonist of the CRF2 receptor.[3][4] The CRF2 receptor has a more varied distribution, with significant expression in peripheral tissues, including the gastrointestinal tract, as well as in specific brain regions like the lateral septum and dorsal raphe nucleus. The signaling pathways of the CRF2 receptor are also linked to G-proteins, primarily Gs, leading to the activation of adenylyl cyclase and PKA.[2] However, the physiological outcomes of CRF2 activation are more diverse and can sometimes be opposing to those of CRF1 activation.
Signaling Pathway of CRF1 Receptor and Inhibition by this compound
References
- 1. gosset.ai [gosset.ai]
- 2. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone antagonists, astressin B and this compound: differing profiles of activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anxiolytic Effects of Antalarmin in Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of Antalarmin, a corticotropin-releasing factor receptor 1 (CRF1) antagonist, with other anxiolytic agents, particularly benzodiazepines. The focus is on validating its efficacy in knockout mouse models of anxiety, offering insights into its mechanism of action and potential as a therapeutic agent.
Executive Summary
This compound demonstrates significant anxiolytic and antidepressant-like effects in preclinical studies, particularly in knockout mouse models with a hyperactive stress response, such as corticotropin-releasing factor receptor 2 (CRFR2) deficient mice. Its mechanism of action, centered on the blockade of CRF1 receptors, presents a distinct pharmacological profile compared to traditional anxiolytics like benzodiazepines. This guide synthesizes experimental data to objectively compare their performance, providing detailed methodologies and visual representations of the underlying biological pathways.
Comparative Data on Anxiolytic Effects
The following tables summarize quantitative data from key behavioral studies, offering a side-by-side comparison of this compound and other anxiolytics.
Table 1: Effect of this compound on Depressive-Like Behavior in CRFR2 Knockout Mice (Forced Swim Test)
| Treatment Group | Genotype | Sex | Immobility Time (seconds) | Change from Vehicle |
| Vehicle | CRFR2 KO | Male | ~150 | - |
| This compound (7.5 mg/kg) | CRFR2 KO | Male | ~75 | ↓ ~50% |
| Vehicle | CRFR2 KO | Female | ~175 | - |
| This compound (7.5 mg/kg) | CRFR2 KO | Female | ~80 | ↓ ~54% |
Table 2: General Comparison of this compound and Diazepam in Preclinical Anxiety Models
| Feature | This compound | Diazepam |
| Mechanism of Action | Selective CRF1 receptor antagonist | Positive allosteric modulator of GABA-A receptors |
| Anxiolytic Effects | Effective in stress-induced and conditioned fear models.[1] | Broadly effective in various anxiety models.[2][3] |
| Effects in Knockout Models | Reduces anxiety-like behavior in CRFR2 knockout mice. | Effects can be strain-dependent; no direct comparative studies in CRFR2 KO mice found.[3][4] |
| Sedative Side Effects | Generally non-sedating at anxiolytic doses. | Can cause sedation, especially at higher doses. |
| Cognitive Impairment | Less cognitive impairment compared to benzodiazepines. | Can impair cognitive function and memory. |
| Dependence Liability | Lower potential for dependence. | High potential for dependence and withdrawal symptoms. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Swim Test (FST)
The forced swim test is a widely used behavioral assay to assess depressive-like behavior in rodents.
-
Apparatus: A cylindrical container (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
Behavior is recorded, typically by a video camera, for later analysis.
-
The last 4 minutes of the session are scored for periods of immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.
-
-
Drug Administration: this compound (e.g., 7.5 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the test.
-
Data Analysis: The total duration of immobility is measured and compared between different treatment groups. A decrease in immobility time is interpreted as an antidepressant-like effect.
Elevated Plus Maze (EPM)
The elevated plus maze is a standard behavioral test to measure anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure:
-
A mouse is placed in the center of the maze facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded and scored for the number of entries into and the time spent in the open and closed arms.
-
-
Drug Administration: Anxiolytic drugs or vehicle are administered prior to the test at a specified time point.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound demonstrates clear anxiolytic and antidepressant-like properties in knockout mice with a dysregulated stress system. Its targeted mechanism of action on the CRF1 receptor offers a promising alternative to benzodiazepines, with a potentially more favorable side-effect profile, including reduced sedation and cognitive impairment. The data presented in this guide support the continued investigation of this compound and other CRF1 antagonists as novel therapeutics for anxiety and stress-related disorders. Further head-to-head comparative studies with benzodiazepines in relevant knockout models are warranted to fully elucidate their relative efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurofit.com [neurofit.com]
- 3. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Antalarmin's Efficacy: A Comparative Guide for Researchers
A comprehensive analysis of the corticotropin-releasing factor receptor 1 (CRF1) antagonist, Antalarmin, reveals varying effects across different species and experimental models when compared to other selective CRF1 antagonists such as CP-154,526, R121919, and LWH234. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in the selection and application of these pharmacological tools.
This compound, a non-peptide CRF1 receptor antagonist, has been extensively studied for its potential anxiolytic and antidepressant effects. Its mechanism of action involves blocking the binding of corticotropin-releasing factor (CRF) to its primary receptor, CRF1, thereby attenuating the physiological and behavioral responses to stress. This guide synthesizes findings from preclinical studies in rodents and primates to offer a comparative perspective on this compound's efficacy.
Comparative Efficacy in Rodent Models
In rodent models of anxiety and depression, this compound and its counterparts have demonstrated distinct profiles.
Fear Conditioning in Rats
In contextual fear conditioning paradigms, both this compound and CP-154,526 have been shown to reduce freezing behavior, a common measure of fear in rats.[1] Administration of either antagonist before the conditioning phase (acquisition) or before the testing phase (expression) has been found to significantly decrease the duration of freezing, suggesting an interference with both the learning and recall of fear memories.[1]
Forced Swim Test in Rats
The forced swim test is a widely used model to screen for antidepressant-like activity. A comparative study in rats revealed divergent effects among CRF1 antagonists. While this compound, CP-154,526, and R121919 did not significantly reduce immobility time, a key indicator of antidepressant efficacy in this test, they did attenuate the stress-induced increase in adrenocorticotropic hormone (ACTH) to varying degrees.[2][3] In contrast, LWH234 demonstrated a significant antidepressant-like effect by reducing immobility, without altering the swim-stress-induced ACTH response.[2]
Table 1: Comparative Effects of CRF1 Antagonists in the Rat Forced Swim Test
| Compound | Dose (mg/kg, i.p.) | Effect on Immobility | Effect on Swim-Induced ACTH Increase |
| This compound | 3, 10, 30 | No significant change | Minor, non-significant decrease |
| CP-154,526 | 3, 10, 30 | No significant change | Minor, non-significant decrease |
| R121919 | 3, 10, 30 | No significant change | Significant decrease at 10 & 30 mg/kg |
| LWH234 | 3, 10, 30 | Significant decrease at 30 mg/kg | No significant change |
Comparative Efficacy in Primate Models
Studies in non-human primates provide valuable insights into the potential clinical utility of CRF1 antagonists due to their closer physiological and neuroanatomical resemblance to humans.
Social Stress in Rhesus Macaques
In a social stress paradigm involving the introduction of an unfamiliar male, oral administration of this compound (20 mg/kg) to rhesus macaques significantly reduced anxiety-like behaviors. This was accompanied by a significant attenuation of the stress-induced increases in plasma ACTH and cortisol. Furthermore, this compound treatment led to a decrease in cerebrospinal fluid (CSF) levels of CRF itself. While direct comparative studies with other CRF1 antagonists in this specific primate model are limited, these findings highlight the potent anti-stress effects of this compound in a primate species.
Table 2: Effects of this compound on Physiological Responses to Social Stress in Rhesus Macaques
| Parameter | Placebo (Stress) | This compound (20 mg/kg, oral) + Stress |
| Plasma ACTH (pg/ml) | 67.5 ± 4.52 | 45.5 ± 3.99 |
| Plasma Cortisol (μg/dl) | 44.95 ± 1.55 | 35.23 ± 2.34 |
| CSF CRH (pg/ml) | 101.5 ± 15.0 | 73.88 ± 5.28 |
Receptor Binding Affinity
The affinity of these antagonists for the CRF1 receptor is a critical determinant of their potency. In vitro binding assays have demonstrated that both this compound and CP-154,526 exhibit high affinity for the CRF1 receptor, with Ki values in the low nanomolar range.
Table 3: Comparative CRF1 Receptor Binding Affinities (Ki values)
| Compound | Ki (nM) |
| This compound | 1.0 - 9.7 |
| CP-154,526 | 0.35 - 1.5 |
| R121919 | ~1.0 |
| BMK-I-152 | 0.35 |
Experimental Protocols
Rat Fear Conditioning
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to present an auditory cue (e.g., a tone).
-
Procedure:
-
Habituation: Rats are allowed to explore the chamber for a set period.
-
Conditioning: A neutral conditioned stimulus (CS), such as a tone, is presented, followed by an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is repeated several times.
-
Testing: 24 hours later, the rats are returned to the same chamber (contextual fear) or a novel chamber where the CS is presented (cued fear). The duration of freezing behavior is recorded as a measure of fear.
-
-
Drug Administration: this compound or other antagonists are typically administered intraperitoneally (i.p.) at specified doses (e.g., 10-30 mg/kg) 30-60 minutes before either the conditioning or the testing session.
Primate Social Stress Model
-
Subjects: Adult male rhesus macaques.
-
Procedure:
-
Baseline: Behavioral and physiological measures are collected in the animal's home cage.
-
Stress Induction: An unfamiliar male monkey is placed in an adjacent cage, separated by a transparent partition, creating a social challenge.
-
Data Collection: Behavioral observations (e.g., anxiety-related behaviors like grimacing, pacing) and physiological samples (blood for hormone analysis, CSF) are collected during the stress exposure.
-
-
Drug Administration: this compound is administered orally (e.g., 20 mg/kg) in a flavored tablet a set time before the introduction of the intruder.
Visualizing the Mechanisms
CRF1 Receptor Signaling Pathway
The binding of CRF to the CRF1 receptor initiates a cascade of intracellular signaling events. This pathway is a key target for this compound and other CRF1 antagonists.
Caption: CRF1 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a CRF1 receptor antagonist.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Suppression of conditioned fear by administration of CRF receptor antagonist CP-154,526 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of CRF antagonists, this compound, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of CRF antagonists, this compound, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of CRF1 Receptor Antagonists: Antalarmin and NBI 34041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo properties of two prominent non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonists: Antalarmin and NBI 34041. Both compounds have been investigated for their therapeutic potential in stress-related disorders, including anxiety and depression. This document summarizes their mechanism of action, pharmacokinetic profiles, and in vivo efficacy based on available preclinical and clinical data.
Mechanism of Action
Both this compound and NBI 34041 are selective antagonists of the CRF1 receptor.[1][2] This receptor plays a crucial role in mediating the body's response to stress. By blocking the CRF1 receptor, these compounds can attenuate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby reducing the downstream release of glucocorticoids, such as cortisol.[1][2] This action at the level of the hypothalamic-pituitary-adrenal (HPA) axis is central to their anxiolytic and antidepressant-like effects observed in preclinical models.
Pharmacokinetic Profile
| Parameter | This compound (in Macaques)[3] | This compound Analog (CP-154,526) (in Rats) | NBI 34041 (in Rats) |
| Oral Bioavailability | ~19% | ~27% | Data not available |
| Elimination Half-life (t½) | ~7.8 hours | Data not available | Data not available |
| Route of Administration | Oral | Oral | Oral |
| Species | Rhesus Macaque | Wistar Rat | Sprague-Dawley Rat |
Note: Specific quantitative pharmacokinetic data for NBI 34041 in rats, such as oral bioavailability and elimination half-life, were not available in the reviewed literature. The data for this compound is from a study in macaques, which may not be directly comparable to rodent models.
In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models of stress, anxiety, and depression.
This compound
-
Stress-Induced ACTH Release: In rats, pretreatment with this compound has been shown to significantly inhibit the increase in plasma ACTH levels following a CRF challenge.
-
Anxiety-Like Behavior: In nonhuman primate models of social stress, oral administration of this compound was effective in suppressing the stress response. Studies in rodents have also shown that this compound can produce effects similar to clinically effective anxiolytics in models of conditioned fear.
-
Inflammation: this compound has demonstrated anti-inflammatory effects in rodent models, suggesting a role for CRF1 receptors in peripheral inflammatory processes.
NBI 34041
-
Endocrine Response to Stress: Preclinical studies in Wistar and Sprague-Dawley rats have shown that NBI 34041 is effective in reducing endocrine responses to pharmacological and behavioral challenges mediated by CRF1 receptors.
-
Clinical Studies: NBI 34041 has progressed to Phase I clinical trials in healthy male subjects. The results suggest that it is safe and well-tolerated, and while it did not impair the basal regulation of the HPA axis, it did attenuate the neuroendocrine response to psychosocial stress. This indicates a potential for improving resilience to stress.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
This compound: Forced Swim Test in Rats
The forced swim test is a common behavioral assay to assess antidepressant-like activity.
-
Apparatus: A cylindrical container (e.g., 46 cm height x 20 cm diameter) filled with water (25°C ± 1°C) to a depth where the rat cannot touch the bottom.
-
Procedure:
-
Habituation (Day 1): Rats are placed in the water-filled cylinder for a 15-minute swim session.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 3, 10, and 30 mg/kg) at multiple time points before the test session (e.g., 23.5, 5, and 1 hour prior).
-
Test Session (Day 2): 24 hours after the habituation, rats are placed back in the cylinder for a 5-minute test swim, which is videotaped for later scoring.
-
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water) is scored. A decrease in immobility time is indicative of an antidepressant-like effect.
NBI 34041: Inhibition of CRF-Induced ACTH Release in Rats
This protocol assesses the ability of the antagonist to block the endocrine effects of CRF.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Drug Administration: NBI 34041 or vehicle is administered orally to the rats.
-
CRF Challenge: After a set pre-treatment time, rats are challenged with an intravenous (i.v.) injection of CRF.
-
Blood Sampling: Blood samples are collected at various time points post-CRF injection to measure plasma ACTH concentrations.
-
-
Data Analysis: The increase in plasma ACTH levels in the NBI 34041-treated group is compared to the vehicle-treated group to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
Caption: CRF1 receptor signaling cascade initiated by stress.
In Vivo Efficacy Testing Workflow
Caption: General workflow for in vivo efficacy testing.
References
- 1. High-affinity CRF1 receptor antagonist NBI-34041: preclinical and clinical data suggest safety and efficacy in attenuating elevated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Antalarmin's Influence on Fear Memory: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key findings on the role of the corticotropin-releasing factor receptor 1 (CRF1) antagonist, antalarmin, in the modulation of fear memory. This document synthesizes experimental data, details methodologies from pivotal studies, and presents a critical overview of the replicability of initial findings.
This compound has been a significant pharmacological tool in investigating the neurobiology of stress and fear. As an antagonist of the CRF1 receptor, it has been shown in numerous preclinical studies to interfere with the acquisition, consolidation, and expression of fear memories. However, the translation of these promising preclinical results to clinical applications has been challenging, with mixed outcomes in human studies. This guide aims to provide a comprehensive and objective overview of the evidence, highlighting both supportive and contradictory findings to inform future research and drug development efforts.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on fear memory, primarily assessed through freezing behavior in rodents.
Table 1: Supporting Evidence for this compound's Efficacy in Reducing Fear Memory
| Study | Animal Model | Fear Conditioning Paradigm | This compound Dose & Administration | Key Finding |
| Deak et al. (1999)[1] | Male Sprague-Dawley rats | Contextual Fear Conditioning | 20 mg/kg, i.p. | This compound administered before conditioning or before testing significantly reduced freezing time compared to vehicle-treated controls. It also blocked the potentiation of fear conditioning induced by prior inescapable shock. |
| Skórzewska et al. (2018)[2] | Male Wistar rats (High-Anxiety phenotype) | Contextual Fear Conditioning | 10 mg/kg, i.p. | This compound significantly attenuated conditioned fear responses in high-anxiety rats that had been chronically administered corticosterone. |
| Asok et al. (2016)[3] | Male Sprague-Dawley rats | Contextual Fear Conditioning | 20 µg, i.c.v. & local infusion into BNST | Intracerebroventricular (ICV) and local infusions of this compound into the dorsolateral bed nucleus of the stria terminalis (BNST) disrupted the retention of contextual fear memory when administered before conditioning. |
Table 2: Conflicting Findings and Translational Challenges
| Study/Review | Focus | Key Observation | Implication for this compound's Role |
| Zorrilla et al. (2016)[4] | Review of CRF1 antagonist translational failures | While preclinical studies are promising, CRF1 antagonists have failed to show consistent efficacy in clinical trials for anxiety and depression. Some studies report an exacerbation of fear-potentiated startle in humans. | The robust effects of this compound on fear memory observed in rodents may not directly translate to humans, suggesting a more complex role for the CRF system in human anxiety. |
| Takahashi (2001)[5] | Review of CRF1 and CRF2 receptors in fear and anxiety | The effects of CRF1 antagonists can be inconsistent and may depend on the experimental context, such as the presence of an acute stressor prior to behavioral testing. | The efficacy of this compound in modulating fear memory may be state-dependent, requiring a hyperactive CRF system to exert its effects. |
| Wellman et al. (2018) | Local this compound infusion in the Basolateral Amygdala | Post-training microinjection of this compound into the basolateral amygdala (BLA) attenuated fear-conditioned reductions in REM sleep in "vulnerable" rats but did not significantly alter freezing behavior. | This suggests a dissociation between the effects of this compound on the physiological (sleep) and behavioral (freezing) expressions of fear memory, and that its effects may be localized and dependent on individual differences. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the experimental protocols from the key studies cited.
Deak et al. (1999): Contextual Fear Conditioning in Rats
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering footshocks.
-
Procedure:
-
Habituation: Rats were placed in the conditioning chamber for a brief period.
-
Conditioning: On day 1, rats received two footshocks (1.0 mA, 2 seconds duration) separated by a 2-minute interval.
-
Drug Administration: this compound (20 mg/kg) or vehicle was administered intraperitoneally (i.p.) either 30 minutes before the conditioning session or 30 minutes before the fear memory test on day 2.
-
Testing: On day 2, rats were returned to the conditioning chamber for 8 minutes, and the duration of freezing behavior (a fear response) was recorded.
-
-
Inescapable Shock (IS) Potentiation: A separate cohort of rats was exposed to 100 inescapable tailshocks 24 hours before the contextual fear conditioning to induce a potentiated fear state. This compound was administered before the IS session and before the conditioning.
Skórzewska et al. (2018): Fear Conditioning in High-Anxiety Rats
-
Animals: Male Wistar rats, pre-screened and categorized as high-anxiety (HR) or low-anxiety (LR) based on their baseline freezing behavior in a novel context.
-
Procedure:
-
Chronic Corticosterone: A subset of HR and LR rats received daily injections of corticosterone (40 mg/kg, s.c.) for 14 days to induce a chronic stress-like state.
-
Fear Conditioning: Following the chronic corticosterone regimen, rats underwent contextual fear conditioning, which consisted of placing them in a conditioning chamber and delivering a single footshock (0.8 mA, 2 seconds).
-
Drug Administration: this compound (10 mg/kg) or vehicle was administered i.p. 30 minutes before the fear conditioning session.
-
Testing: 24 hours later, rats were returned to the conditioning context for 5 minutes, and freezing behavior was measured.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.
Caption: CRF1 Receptor Signaling Pathway in Fear Memory Consolidation.
Caption: Generalized Experimental Workflow for this compound Studies.
Conclusion
The body of preclinical evidence strongly suggests that this compound, through its antagonism of the CRF1 receptor, can effectively reduce the acquisition, consolidation, and expression of fear memories in rodent models. The mechanism is believed to involve the disruption of CRF-mediated signaling cascades that are critical for the synaptic plasticity underlying fear memory formation. However, the translational journey of CRF1 antagonists has been fraught with challenges, as highlighted by the lack of consistent efficacy in human trials. This discrepancy underscores the complexity of the neurobiology of fear and anxiety in humans and the potential limitations of current animal models. Future research should focus on identifying the specific conditions under which CRF1 antagonism is most effective, exploring the role of individual differences in treatment response, and developing more predictive translational models to bridge the gap between preclinical findings and clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effect of a corticotropin-releasing factor receptor 1 antagonist on the fear conditioning response in low- and high-anxiety rats after chronic corticosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin releasing factor type-1 receptor antagonism in the dorsolateral bed nucleus of the stria terminalis disrupts contextually conditioned fear, but not unconditioned fear to a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Antalarmin for the CRF1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Antalarmin, a non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), with other alternative compounds. The specificity of this compound for the CRF1 receptor is a critical aspect of its utility as a research tool and potential therapeutic agent. This document summarizes key experimental data, outlines methodologies for relevant assays, and visually represents the associated biological pathways and experimental workflows.
Comparative Analysis of CRF1 Receptor Antagonists
This compound exhibits high-affinity binding to the CRF1 receptor, with reported Ki values in the low nanomolar range.[1] Its specificity is underscored by a lack of significant binding to the CRF2 receptor, a key factor in minimizing off-target effects.[2] The following table provides a comparative summary of the binding affinities of this compound and other selected CRF1 receptor antagonists.
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Species | Reference |
| This compound | CRF1 | 1.0 nM | 3 nM | Rat, Human | [1][3] |
| CRF2 | No measurable affinity | - | Rat | [2] | |
| CP-154,526 | CRF1 | < 10 nM | - | Rodent | |
| R121919 | CRF1 | High affinity (specific values not consistently reported) | - | Rat | |
| Astressin | CRF1 | 2 nM | 2.4 nM | Pituitary | |
| Astressin2-B | CRF2 | >100-fold selectivity for CRF2 over CRF1 | - | Rat | |
| M43 | CRF1 | 19.2 nM | 43.5 nM | Human |
Experimental Protocols
Radioligand Binding Assay for CRF1 Receptor
This protocol is a standard method to determine the binding affinity of a compound for the CRF1 receptor.
1. Membrane Preparation:
-
Homogenize rat frontal cortex or cells expressing the human CRF1 receptor (e.g., HEK293 cells) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation (e.g., 10-50 µg of protein).
-
Add a fixed concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]ovine-CRF or [3H]-urocortin) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.
-
For non-specific binding control, add a high concentration of a known CRF1 receptor antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced activation of the CRF1 receptor, which typically leads to an increase in intracellular cyclic AMP (cAMP).
1. Cell Culture and Treatment:
-
Culture cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., this compound) for a defined period.
2. Agonist Stimulation:
-
Add a fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine) to the wells to stimulate the receptor.
-
Incubate for a specific time (e.g., 30 minutes at 37°C) to allow for cAMP production.
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Visualizations
Caption: CRF1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Antalarmin's Effects on Male and Female Rodents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of Antalarmin, a selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, in male and female rodents. By synthesizing available experimental data, this document aims to highlight sex-specific differences in behavioral and physiological responses to this compound, offering valuable insights for preclinical research and drug development.
Executive Summary
This compound has been investigated for its anxiolytic and antidepressant-like properties, primarily through its action of blocking the CRF1 receptor, a key component of the stress response pathway. Preclinical studies in rodents have demonstrated its potential in mitigating stress-related behaviors. However, emerging evidence suggests that the effects of this compound and other CRF1 receptor antagonists can be significantly influenced by the sex of the subject. This guide consolidates findings from various studies to provide a clear comparison of these sex-differentiated outcomes.
Data Presentation: Comparative Effects of this compound
The following tables summarize quantitative data from studies investigating the effects of this compound and other CRF1 receptor antagonists in male and female rodents.
Table 1: Effects of this compound on Depressive-Like Behavior in CRFR2-Deficient Mice
| Behavior | Sex | Vehicle (Mean ± SEM) | This compound (7.5 mg/kg) (Mean ± SEM) | % Change with this compound |
| Immobility (s) | Male | 155.2 ± 10.1 | 85.6 ± 8.7 | ↓ 44.8% |
| Immobility (s) | Female | 180.5 ± 9.8 | 100.2 ± 7.5 | ↓ 44.5% |
| Swimming Time (s) | Male | 40.3 ± 5.2 | 75.1 ± 6.9 | ↑ 86.4% |
| Swimming Time (s) | Female | 35.8 ± 4.7 | 80.4 ± 7.1 | ↑ 124.6% |
| Climbing Time (s) | Male | 14.5 ± 2.1 | 29.3 ± 3.4 | ↑ 102.1% |
| Climbing Time (s) | Female | 13.7 ± 1.9 | 29.4 ± 3.0 | ↑ 114.6% |
Data extracted from a study on CRFR2-deficient mice, indicating that while this compound is effective in both sexes, there are notable differences in the magnitude of the behavioral response, particularly in swimming and climbing behavior[1][2].
Table 2: Effects of a CRF1 Antagonist (NBI 35965) on Stress-Induced Corticosterone Levels
| Treatment | Sex | Pre-Stress CORT (ng/ml) (Mean ± SEM) | Post-Stress CORT (ng/ml) (Mean ± SEM) |
| Vehicle | Male | 52.3 ± 8.1 | 289.5 ± 30.2 |
| NBI 35965 (20 mg/kg) | Male | 55.1 ± 7.9 | 185.4 ± 25.6 |
| Vehicle | Female | 68.7 ± 9.5 | 310.2 ± 35.1 |
| NBI 35965 (20 mg/kg) | Female | 71.3 ± 10.2 | 295.8 ± 33.7 |
This table demonstrates that the CRF1 antagonist NBI 35965 significantly blunts the stress-induced rise in corticosterone in male mice, but has a minimal effect in females, highlighting a pronounced sex difference in HPA axis modulation by CRF1 receptor blockade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to assess depressive-like behavior in rodents.
-
Apparatus: A cylindrical container (typically 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Rodents are individually placed in the water-filled cylinder for a 6-minute session.
-
Behavior is typically recorded by a video camera mounted above the apparatus.
-
The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing are scored during the last 4 minutes of the test.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes).
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral test for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm). It consists of two open arms and two enclosed arms of equal size, connected by a central platform.
-
Procedure:
-
The animal is placed on the central platform facing an open arm.
-
The rodent is allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system or a video camera records the animal's movements.
-
Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) at a predetermined time before the test.
Corticosterone Assay
Measurement of the stress hormone corticosterone is a key physiological indicator of HPA axis activity.
-
Sample Collection: Blood samples are collected from the rodents at baseline and after a stressor (e.g., restraint stress, forced swim test). This is often done via tail-nick, saphenous vein, or terminal cardiac puncture.
-
Sample Processing: Blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Assay Procedure: Plasma corticosterone levels are typically quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions[3][4][5]. The assay involves a competitive binding process where corticosterone in the sample competes with a known amount of enzyme-labeled corticosterone for binding sites on an antibody-coated plate. The concentration is then determined by measuring the absorbance with a microplate reader.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: CRF1 Receptor Signaling Pathway.
Caption: Experimental Workflow.
Discussion and Future Directions
The available data, though limited in scope for direct comparisons of this compound in wild-type rodents, strongly indicates that sex is a critical biological variable influencing the outcomes of CRF1 receptor antagonism. In CRFR2-deficient mice, this compound demonstrated antidepressant-like effects in both males and females, though with some differences in the behavioral response profile. Studies with other CRF1 antagonists have shown more pronounced sex differences, particularly in the regulation of the HPA axis, where males appear to be more responsive to the suppressive effects of these compounds on stress-induced corticosterone release.
The majority of studies on the anxiolytic effects of this compound have been conducted in male rodents. These studies generally show that this compound can reduce anxiety-like behaviors. However, the lack of corresponding data in female rodents represents a significant knowledge gap. Given the higher prevalence of anxiety disorders in women, further investigation into the anxiolytic potential of this compound in female rodents is warranted.
Future research should prioritize direct, head-to-head comparisons of this compound's effects in both male and female wild-type rodents across a range of doses and behavioral paradigms. Such studies should also consider the influence of the estrous cycle in females, as hormonal fluctuations can impact both baseline behavior and drug responses. A more comprehensive understanding of the sex-specific effects of this compound will be instrumental in guiding the development of CRF1 receptor antagonists as potential therapeutics for stress-related psychiatric disorders.
References
- 1. Increased Depression-Like Behaviors in Corticotropin-Releasing Factor Receptor-2-Deficient Mice: Sexually Dichotomous Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hair Corticosterone Measurement in Mouse Models of Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Antalarmin
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. Antalarmin, a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), is a valuable tool in stress-related research.[1][2][3][4][5] However, its proper disposal is crucial to ensure laboratory safety and prevent environmental contamination. This guide provides a clear, step-by-step protocol for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical waste management.
Key Compound Data and Hazard Profile
A thorough understanding of a compound's properties and hazards is the foundation of safe handling and disposal. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. While some safety data sheets (SDS) for the hydrochloride salt classify it as non-hazardous, the potential for aquatic toxicity necessitates its treatment as hazardous waste.
| Property | Data |
| Chemical Name | N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
| Molecular Formula | C₂₄H₃₄N₄ |
| Molecular Weight | 378.56 g/mol |
| CAS Number | 157284-96-3 |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) |
| Precautionary Statements | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the necessary procedures for disposing of various forms of this compound waste. Adherence to these steps is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired powder, and any grossly contaminated items (e.g., weighing paper, spatulas, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include: "Hazardous Waste: this compound," the primary hazard warnings ("Harmful," "Toxic to Aquatic Life"), and the date of waste accumulation.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, sealed, and compatible hazardous waste container (e.g., a glass or polyethylene bottle). Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Label the container clearly with "Hazardous Waste: this compound Solution," the solvent system used, and an approximate concentration of the active compound.
-
-
Contaminated Labware (Non-sharps):
-
Decontaminate reusable labware (e.g., beakers, flasks) by rinsing three times with a suitable solvent (such as ethanol) in which this compound is soluble.
-
Collect the first two rinses as hazardous liquid waste. The third rinse may be disposed of down the drain, but consult your institutional guidelines first.
-
After decontamination, the labware can be washed with soap and water for reuse.
-
-
Contaminated Sharps:
-
Dispose of all sharps (needles, scalpels, broken glass) contaminated with this compound in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
3. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids, bases, or oxidizing agents.
-
Do not overfill waste containers; fill to no more than 90% of their capacity.
-
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Never dispose of this compound waste in the regular trash or down the sanitary sewer.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Decision workflow for the safe disposal of different forms of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Antalarmin
For researchers and scientists in the dynamic field of drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Antalarmin, a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. While some safety data sheets (SDS) classify it as "not a hazardous substance or mixture," others indicate it is "harmful if swallowed" and "very toxic to aquatic life with long lasting effects"[1]. Given this, a cautious approach is warranted. The following personal protective equipment is mandatory when handling this compound in any form (powder or solution).
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles of this compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation of dust. Use in a well-ventilated area or under a chemical fume hood is recommended. |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powdered form and -80°C for this compound in solvent[1].
2. Preparation of Solutions:
-
All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents for dissolution. This compound has the following solubilities:
-
Sonication and gentle warming may be required to achieve full dissolution in some solvents.
-
Prepare fresh solutions for use and avoid repeated freeze-thaw cycles.
3. Administration in Preclinical Studies (In Vivo):
-
For oral administration in primates, this compound has been formulated in a flavored tablet form at doses of 20 mg/kg.
-
For intraperitoneal (i.p.) injection in rodents, this compound has been dissolved in vehicles such as a sterile, lipid-soluble fat emulsion or 10% Tween 80 at doses ranging from 10 mg/kg to 20 mg/kg.
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the full complement of PPE.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous waste at an approved waste disposal facility. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄N₄ | |
| Molecular Weight | 378.56 g/mol | |
| CAS Number | 157284-96-3 | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 12.5 mg/mL | |
| Solubility in DMF | 20 mg/mL | |
| Solubility in Ethanol | 14 mg/mL | |
| Storage (Powder) | -20°C | |
| Storage (in Solvent) | -80°C |
Experimental Protocols
Representative Protocol for In Vivo Administration (Rodent Model):
This protocol is a generalized representation based on published studies and should be adapted for specific experimental needs and institutional guidelines.
-
Preparation of Dosing Solution:
-
In a chemical fume hood, weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in a suitable vehicle, such as a lipid emulsion or 10% Tween 80 in sterile saline, to the desired final concentration (e.g., 10 mg/mL for a 20 mg/kg dose in a 200g rat).
-
Use sonication or gentle warming if necessary to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Dosing:
-
Acclimate the animals to the experimental conditions.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection at the calculated volume based on the animal's body weight.
-
Administer a vehicle-only solution to the control group.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with the planned behavioral or physiological assessments.
-
Visualizing Key Pathways and Workflows
CRH1 Receptor Signaling Pathway Antagonized by this compound:
This compound is an antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRH binding to CRHR1, a G-protein coupled receptor, primarily activates the adenylyl cyclase (AC) signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the transcription of pro-opiomelanocortin (POMC) and the secretion of adrenocorticotropic hormone (ACTH). This compound blocks the initial binding of CRH to CRHR1, thereby inhibiting this entire downstream cascade.
Caption: CRH1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound:
This diagram illustrates the logical flow of operations when working with this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
